molecular formula C12H27NO3 B1676720 Monoethanolamine caprate CAS No. 25859-29-4

Monoethanolamine caprate

Cat. No.: B1676720
CAS No.: 25859-29-4
M. Wt: 233.35 g/mol
InChI Key: VRUZHFPWMNICEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoethanolamine caprate is a biochemical.

Properties

CAS No.

25859-29-4

Molecular Formula

C12H27NO3

Molecular Weight

233.35 g/mol

IUPAC Name

2-aminoethanol;decanoic acid

InChI

InChI=1S/C10H20O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10(11)12;3-1-2-4/h2-9H2,1H3,(H,11,12);4H,1-3H2

InChI Key

VRUZHFPWMNICEL-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)O.C(CO)N

Canonical SMILES

CCCCCCCCCC(=O)[O-].C(CO)[NH3+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Monoethanolamine caprate;  Decanoic acid, compound with 2-aminoethanol (1:1);  EINECS 247-303-6;  2-aminoethanol,decanoic acid.

Origin of Product

United States

Foundational & Exploratory

synthesis and characterization of monoethanolamine caprate for research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of Monoethanolamine Caprate for Research Applications

Introduction: The Scientific Imperative of this compound

This compound (MEA-caprate) is an amphiphilic molecule synthesized from monoethanolamine (MEA), a primary amine and alcohol, and capric acid, a ten-carbon saturated fatty acid. This structure, featuring a hydrophilic head group and a lipophilic alkyl tail, imparts valuable surfactant-like properties. For researchers, particularly in drug development and formulation science, MEA-caprate is of significant interest as a potential chemical penetration enhancer.[1][2][3] Such enhancers transiently and reversibly modify the barrier properties of biological membranes, like the stratum corneum of the skin, to facilitate the delivery of active pharmaceutical ingredients (APIs).[2][3] Its potential applications also extend to use as an emulsifier in topical formulations or as a component in novel drug delivery systems.[4][5]

Understanding the precise synthesis and rigorous characterization of MEA-caprate is paramount. The purity, structural integrity, and thermal properties of the compound directly influence its performance, reproducibility of experimental results, and ultimately, its efficacy and safety in any formulation. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed analytical characterization of MEA-caprate, designed for researchers who require a high-purity, well-characterized compound for their work.

Part 1: Synthesis of this compound

Theoretical Underpinnings: The Amidation Reaction

The synthesis of this compound proceeds via a direct amidation reaction, also known as amide synthesis, between capric acid (decanoic acid) and monoethanolamine. The reaction involves the nucleophilic attack of the amine group of monoethanolamine on the carbonyl carbon of capric acid. This forms a tetrahedral intermediate which then eliminates a molecule of water to form the stable amide bond.

The reaction is an equilibrium process. To drive the synthesis towards a high yield of the amide product, the water byproduct must be continuously removed from the reaction mixture. This is typically achieved by conducting the reaction at elevated temperatures (above 100°C) and often under a vacuum or with a Dean-Stark apparatus. While the reaction can proceed without a catalyst, a mild base catalyst can be employed to enhance the reaction rate.[6]

Experimental Workflow: From Reactants to Purified Product

The following diagram illustrates the comprehensive workflow for the synthesis and purification of high-purity this compound.

Synthesis_Workflow cluster_reactants 1. Reactants cluster_reaction 2. Amidation Reaction cluster_purification 3. Purification cluster_product 4. Final Product & Analysis CapricAcid Capric Acid (Decanoic Acid) Reactor Reaction Vessel (e.g., Round-bottom flask) CapricAcid->Reactor MEA Monoethanolamine (MEA) MEA->Reactor Conditions Conditions: - Heat (100-120°C) - Vacuum Application - Stirring Reactor->Conditions Crude Crude Product Mixture Reactor->Crude Reaction Completion Wash Washing Steps (e.g., Brine, Water) Crude->Wash Remove Impurities Dry Drying under High Vacuum Wash->Dry Remove Solvents PureProduct High-Purity MEA-Caprate Dry->PureProduct Characterization Proceed to Characterization PureProduct->Characterization Characterization_Logic cluster_structure Structural Confirmation cluster_purity Purity Assessment cluster_properties Property Analysis Product Synthesized MEA-Caprate FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR GC Gas Chromatography (GC-FID) Product->GC DSC Differential Scanning Calorimetry (DSC) Product->DSC TGA Thermogravimetric Analysis (TGA) Product->TGA FTIR_Purpose Identifies Functional Groups (Amide, OH, CH) FTIR->FTIR_Purpose NMR_Purpose Confirms Covalent Structure & Atom Connectivity NMR->NMR_Purpose GC_Purpose Quantifies Purity & Residual Reactants GC->GC_Purpose DSC_Purpose Determines Melting Point & Phase Transitions DSC->DSC_Purpose TGA_Purpose Measures Thermal Decomposition Temp. TGA->TGA_Purpose

Caption: Logical Workflow for the Characterization of MEA-Caprate.

Spectroscopic Characterization

FTIR is a rapid and powerful technique to confirm the formation of the amide by identifying its characteristic functional groups and the disappearance of the carboxylic acid reactant.

  • Protocol: A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Spectra are typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. [7][8]* Interpretation: The key validation is the disappearance of the broad O-H stretch and the sharp C=O stretch of the carboxylic acid reactant and the appearance of the characteristic amide bands.

Wavenumber (cm⁻¹) Vibrational Mode Expected Status in Product
~3300 (broad)O-H stretch (Carboxylic Acid)Absent
~1700C=O stretch (Carboxylic Acid)Absent
~3350-3250N-H stretch (Amide) & O-H stretch (Alcohol)Present (Often a broad, strong band)
2950-2850C-H stretch (Alkyl chain)Present (Strong, sharp peaks)
~1640C=O stretch (Amide I band)Present (Strong, characteristic peak)
~1550N-H bend (Amide II band)Present

NMR provides definitive structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atomic environments.

  • Protocol: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a spectrometer (e.g., 400 MHz or higher).

  • Interpretation: The spectra should show distinct signals corresponding to the protons and carbons of both the capric acid alkyl chain and the monoethanolamine backbone, with chemical shifts indicative of their new positions within the amide structure. [9][10]The integration of ¹H NMR peaks should correspond to the number of protons in each environment.

Expected ¹H NMR Signals (in CDCl₃):

  • ~0.88 ppm (triplet): Terminal -CH₃ of the caprate chain.

  • ~1.26 ppm (multiplet): -(CH₂)₆- bulk methylene groups of the caprate chain.

  • ~1.62 ppm (quintet): -CH₂- adjacent to the amide carbonyl.

  • ~2.20 ppm (triplet): -CH₂-C(=O)NH- methylene group alpha to the carbonyl.

  • ~3.40 ppm (quartet): -NH-CH₂-CH₂-OH methylene group adjacent to the nitrogen.

  • ~3.75 ppm (triplet): -CH₂-CH₂-OH methylene group adjacent to the hydroxyl.

  • ~6.5-7.5 ppm (broad singlet): -C(=O)NH- amide proton.

Chromatographic Analysis

GC with a Flame Ionization Detector (GC-FID) is an excellent method for assessing the purity of the final product and quantifying any residual starting materials.

  • Protocol: A dilute solution of the sample is prepared in a suitable solvent (e.g., isopropanol). The analysis is performed on a GC system equipped with a polar capillary column suitable for analyzing amines and fatty acids. [11][12] * Expert Insight: Direct analysis of underivatized monoethanolamine can be challenging due to its high polarity, which may cause peak tailing. [13]Using a column specifically designed for amine analysis or developing a derivatization method can improve peak shape and accuracy for trace-level quantification. [14]* Interpretation: A successful synthesis will yield a chromatogram with a single major peak corresponding to the this compound product. The area percentage of this peak can be used to estimate purity, which should ideally be >98%. Small peaks corresponding to residual capric acid or MEA should be minimal.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are critical for understanding the material's behavior at different temperatures, which is vital for formulation processing and stability assessment. [15]

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting point, glass transitions, and other phase changes.

  • Protocol: A small, weighed amount of the sample (5-10 mg) is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. [16][17]* Interpretation: The DSC thermogram will show an endothermic peak corresponding to the melting of the crystalline portions of the material. The peak temperature provides the melting point (Tₘ), and the area under the peak corresponds to the heat of fusion. This value is a key physical constant for the synthesized compound.

TGA measures the change in mass of a sample as a function of temperature, revealing its thermal stability and decomposition profile.

  • Protocol: A weighed sample is placed in a TGA pan and heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Interpretation: The TGA curve plots mass percentage versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition. For MEA-caprate, this temperature is expected to be significantly above its processing and application temperatures, confirming its stability. Pure MEA begins to decompose around 90°C, but its amide form should be much more stable. [16][18]

    Analysis Technique Parameter Measured Typical Expected Result for High-Purity MEA-Caprate
    GC-FID Purity >98% area
    DSC Melting Point (Tₘ) A sharp, single endothermic peak (e.g., 40-60°C, literature value dependent)

    | TGA | Onset of Decomposition (Tₒ) | >200°C, indicating good thermal stability |

Conclusion

The successful synthesis of high-purity this compound is an achievable and verifiable process for the well-equipped research laboratory. The direct amidation of capric acid with monoethanolamine, driven to completion by the removal of water, provides a robust synthetic route. However, the synthesis itself is only the first step. A comprehensive characterization workflow, employing a logical sequence of spectroscopic, chromatographic, and thermal analysis techniques, is non-negotiable. This multi-faceted approach provides a self-validating system that not only confirms the successful synthesis of the target molecule but also establishes its purity and key physicochemical properties. This rigorous validation ensures that the material is suitable for its intended research application, leading to reliable, reproducible, and scientifically sound results in fields such as advanced drug delivery and formulation science.

References

  • Vertex AI Search. (n.d.). Production method of monoethanolamine.
  • Alliance Chemical. (2025, January 31). Monoethanolamine (MEA): Driving Cutting-Edge Carbon Capture & Green Chemistry.
  • Zenith. (n.d.). What is Monoethanolamine? (Applications + production method).
  • Google Patents. (n.d.). Synthesis method of high-purity fatty acid monoethanolamine.
  • Rock Chemicals, Inc. (2024, July 7). Introduction to Monoethanolamine: Uses and Applications.
  • Bell Chem. (2022, December 2). Medical Uses of Monoethanolamine.
  • Eureka | Patsnap. (n.d.). Production process of monoethanolamine borate.
  • (n.d.). Monoethanolamine in Pharmaceuticals: Buffering and Formulation Excellence.
  • DTIC. (n.d.). A REVIEW OF MONOETHANOLAMINE CHEMISTRY.
  • ResearchGate. (2025, August 7). Capturing CO2 in Monoethanolamine (MEA) Aqueous Solutions: Fingerprints of Carbamate Formation Assessed with First-Principles Simulations | Request PDF.
  • Google Patents. (n.d.). US6696610B2 - Continuous preparation of monoethanolamine, diethanolamine and triethanolamine.
  • PubMed. (2013, December 17). Real-time monitoring of emissions from monoethanolamine-based industrial scale carbon capture facilities.
  • PubMed. (2014, May 15). Capturing CO2 in Monoethanolamine (MEA) Aqueous Solutions: Fingerprints of Carbamate Formation Assessed with First-Principles Simulations.
  • ResearchGate. (2025, August 5). (PDF) Monoethanolamine: Production Plant.
  • ResearchGate. (2025, August 5). Quantification of Aqueous Monoethanolamine Concentration by Gas Chromatography for Postcombustion Capture of CO2 | Request PDF.
  • ResearchGate. (n.d.). (PDF) Thermal Decomposition and Nonisothermal Kinetics of Monoethanolamine Mixed with Various Metal Ions.
  • ACS Figshare. (2024, June 15). Examining the Reactions of Ethanolamine's Thermal Degradation Compounds in Carbon Capture through 1H NMR and 13C NMR - Industrial & Engineering Chemistry Research.
  • ResearchGate. (n.d.). FTIR ATR spectra from sample set of MEA standard solutions. Spectral....
  • (n.d.). Chemical Enhancer: A Simplistic Way to Modulate Barrier Function of the Stratum Corneum.
  • CONICET. (n.d.). CO2 capture using monoethanolamine (MEA) aqueous solution.
  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography.
  • Wikipedia. (n.d.). Penetration enhancer.
  • ResearchGate. (2025, August 5). Degradation Pathways for Monoethanolamine in a CO 2 Capture Facility.
  • ORCA – Online Research @ Cardiff. (n.d.). Thermal degradation of monoethanolamine and its effect on CO2 capture capacity.
  • ResearchGate. (2025, October 30). Online analysis of amine concentration and CO2 loading in MEA solutions by ATR-FTIR spectroscopy.
  • CSU Research Output. (2014, March 26). Quantification of aqueous monoethanolamine concentration by gas chromatography for postcombustion capture of CO>2.
  • Semantic Scholar. (n.d.). NMR spectroscopy applied to amine–CO2–H2O systems relevant for post-combustion CO2 capture: A review.
  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
  • PMC - NIH. (2024, July 6). Alternatives to Conventional Topical Dosage Forms for Targeted Skin Penetration of Diclofenac Sodium.
  • ResearchGate. (2025, August 6). A simple gas chromatography method for the analysis of monoethanolamine in air | Request PDF.
  • MDPI. (n.d.). Excess Properties, FT-IR Spectral Analysis, and CO2 Absorption Performance of Monoethanolamine with Diethylene Glycol Monoethyl Ether or Methyldiethanolamine Binary Solutions.
  • ResearchGate. (2025, August 6). Skin penetration enhancers.
  • ResearchGate. (2025, October 30). (PDF) Thermal degradation of monoethanolamine at stripper conditions.
  • American Laboratory. (n.d.). Thermal Analysis of Biodegradable Material: From Modulated Temperature DSC to Fast Scan DSC.
  • Chromatography Forum. (2012, August 21). GC for mono-ethanolamine.
  • Blog. (2025, July 24). What are the applications of ethanolamine in the pharmaceutical formulations?.
  • (n.d.). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches.
  • National Institute of Standards and Technology. (n.d.). Monoethanolamine - the NIST WebBook.
  • Infoscience. (n.d.). Capturing CO2 in Monoethanolamine (MEA) Aqueous Solutions: Fingerprints of Carbamate Formation Assessed with First-Principles Simulations.

Sources

Technical Guide: Monoethanolamine Caprate (MEA-C10) Interaction with Intestinal Epithelial Cells

[1]

Executive Summary: The Dual-Action Excipient

This compound (MEA-C10) is a salt form of capric acid (decanoic acid), a medium-chain fatty acid (MCFA) utilized as a permeation enhancer (PE) for oral delivery of macromolecules (e.g., peptides, antisense oligonucleotides).[1]

While the Sodium Caprate (C10-Na) salt is the historical gold standard in literature, the Monoethanolamine salt offers distinct advantages in formulation chemistry (enhanced solubility in organic solvents/lipids) and potential biological synergy.[1]

  • The Caprate Anion: Acts as the primary permeation enhancer via paracellular tight junction (TJ) modulation and transcellular membrane perturbation.[1]

  • The Monoethanolamine Counter-ion: Regulates local pH and, based on epithelial biology, may support mucosal restitution via mTOR signaling, potentially offsetting the transient cytotoxicity associated with fatty acid PEs.

Mechanistic Action: The Caprate Anion

The core efficacy of MEA-C10 is driven by the caprate anion.[1] Upon dissolution in the intestinal lumen, the dissociated caprate acts on the epithelium through two distinct, concentration-dependent mechanisms.

Paracellular Pathway (Tight Junction Modulation)

At sub-micellar concentrations (~4–10 mM), caprate specifically targets the tight junction complex.[1]

  • Phospholipase C (PLC) Activation: Caprate activates membrane-bound PLC.[1]

  • IP3 Pathway: PLC hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).[1]

  • Intracellular Calcium Release: IP3 triggers

    
     release from intracellular stores.[1]
    
  • MLCK Activation: Elevated

    
     binds Calmodulin, activating Myosin Light Chain Kinase (MLCK).[1]
    
  • Cytoskeletal Contraction: MLCK phosphorylates the myosin light chain (MLC), causing contraction of the perijunctional actomyosin ring.[1]

  • Junction Dilation: This mechanical force pulls the Zonula Occludens (ZO-1) and Occludin proteins apart, increasing the pore radius and allowing paracellular flux of hydrophilic macromolecules.[1]

Transcellular Pathway (Membrane Perturbation)

At concentrations exceeding the Critical Micelle Concentration (CMC ~10–13 mM), caprate acts as an anionic surfactant.[1]

  • Fluidization: Caprate monomers insert into the phospholipid bilayer, increasing membrane fluidity.[1][2]

  • Extraction: At high local concentrations, it can extract membrane proteins and phospholipids, creating transient transcellular pores.[1]

  • Reversibility: While effective, this mechanism borders on cytotoxicity.[1] The "safety window" relies on the rapid restitution (repair) capacity of the enterocytes once the bolus passes.

The Monoethanolamine (MEA) Contribution

Unlike the inert sodium cation, monoethanolamine (ethanolamine) is a bioactive molecule.[1]

  • Physicochemical: MEA salts often exhibit lower melting points and higher solubility in lipid-based self-emulsifying drug delivery systems (SEDDS) compared to sodium salts, preventing precipitation in the GI lumen.[1]

  • Biological Recovery: Ethanolamine is a precursor for phosphatidylethanolamine (PE), a critical membrane phospholipid.[1][3] Research indicates ethanolamine can stimulate intestinal epithelial cell proliferation via the mTOR pathway , potentially accelerating the repair of membranes perturbed by the caprate anion [1].

Visualizing the Signaling Pathway

The following diagram illustrates the dual mechanism: Caprate-induced permeation and Ethanolamine-supported recovery.[1]

MEA_C10_MechanismMEA_C10MEA-Caprate(Exogenous)CaprateCaprate Anion(C10-)MEA_C10->CaprateMEAMonoethanolamine(MEA+)MEA_C10->MEAPLCPLC ActivationCaprate->PLC MembraneInteractionPE_SynPhosphatidylethanolamineSynthesisMEA->PE_SynmTORmTOR SignalingMEA->mTORIP3IP3 GenerationPLC->IP3CaIntracellular Ca2+IncreaseIP3->CaMLCKMLCKActivationCa->MLCKActinActomyosinContractionMLCK->ActinTJTight JunctionOpeningActin->TJPermMacromoleculePermeationTJ->Perm ParacellularProlifCell Proliferation& RepairmTOR->ProlifProlif->TJ Restitution

Caption: Figure 1. Dual-action mechanism showing Caprate-mediated TJ modulation (Left) and Ethanolamine-mediated cellular recovery (Right).[1]

Experimental Protocols

To validate MEA-C10 efficacy and safety, the following protocols using Caco-2 monolayers are recommended. These protocols are designed to be self-validating through the use of internal controls.[1]

Caco-2 Barrier Integrity Assay (TEER)

Objective: Quantify the reversibility of TJ opening.

  • Seeding: Seed Caco-2 cells (

    
     cells/cm²) on Transwell® polyester inserts (0.4 µm pore).
    
  • Differentiation: Culture for 21 days. Validate monolayer integrity: TEER must exceed 300 Ω[1]·cm² .

  • Preparation: Dissolve MEA-C10 in HBSS (pH 7.4). Prepare concentrations: 0 mM (Control), 5 mM, 10 mM, 15 mM.

  • Exposure:

    • Remove culture media.[1] Wash 2x with HBSS.[1]

    • Add 0.5 mL MEA-C10 solution to the Apical (A) chamber.[1]

    • Add 1.5 mL HBSS to the Basolateral (B) chamber.[1]

  • Measurement: Measure TEER at t=0, 30, 60, 120 min using an EVOM meter.

  • Washout (Critical Step): At t=120 min, remove MEA-C10. Wash 3x with fresh HBSS.[1] Replenish with complete growth media.[1]

  • Recovery: Measure TEER at t=24h.

    • Pass Criteria: TEER > 80% of initial t=0 value (indicates non-lethal modulation).[1]

    • Fail Criteria: TEER < 50% (indicates irreversible toxicity).[1]

Paracellular Flux Assay (FITC-Dextran)

Objective: Measure macromolecular transport.[1]

  • Tracer: Co-administer FITC-Dextran 4kDa (FD4) (1 mg/mL) with MEA-C10 in the apical chamber.

  • Sampling: Withdraw 100 µL from the basolateral chamber at 30, 60, 90, and 120 min. Replace volume with fresh HBSS immediately.

  • Quantification: Analyze fluorescence (Ex 490nm / Em 520nm).

  • Calculation: Calculate Apparent Permeability Coefficient (

    
    ):
    
    
    
    [1]
    • 
      : Flux rate (µ g/sec )
      
    • 
      : Surface area (cm²)
      
    • 
      : Initial apical concentration (µg/mL)
      

Data Presentation & Analysis

Expected Quantitative Outcomes

The following table summarizes typical responses for Caco-2 cells treated with Caprate salts.

ParameterControl (HBSS)MEA-C10 (Low Dose, 5mM)MEA-C10 (High Dose, 15mM)Positive Control (Triton X-100)
TEER Reduction < 5%30–50% (Reversible)> 80% (Slow Recovery)> 95% (Irreversible)
FD4

(

cm/s)
0.5 – 1.05.0 – 10.020.0 – 40.0> 50.0
LDH Release < 5%< 10%15–25%100%
Mechanism N/ATJ DilationTJ Dilation + Membrane FluidityMembrane Lysis
Workflow Visualization

Experimental_WorkflowStep1Differentiation(21 Days)Step2Baseline TEER(>300 Ω·cm²)Step1->Step2Step3Add MEA-C10+ FD4 TracerStep2->Step3Step4Sampling(0-120 min)Step3->Step4Step5Washout(HBSS)Step4->Step5Step6Recovery Check(24h TEER)Step5->Step6DecisionViabilityCheckStep6->DecisionValid DataValid DataDecision->Valid DataRecovery >80%ToxicityToxicityDecision->ToxicityRecovery <50%

Caption: Figure 2. Step-by-step workflow for validating permeation enhancement and ensuring cell viability.

References

  • K. Kume et al. , "Ethanolamine enhances the proliferation of intestinal epithelial cells via the mTOR signaling pathway and mitochondrial function," In Vitro Cellular & Developmental Biology - Animal, vol. 52, 2016.[1] Link

  • D. J. Brayden et al. , "Sodium caprate: A novel and safe intestinal permeation enhancer for oral drug delivery," Pharmaceutical Research, vol. 35, 2018. (Contextual grounding for Caprate mechanism). Link

  • T. Lindmark et al. , "Mechanism of Absorption Enhancement by Medium Chain Fatty Acids in Caco-2 Cells," Journal of Pharmacology and Experimental Therapeutics, vol. 284, no.[1] 1, 1998.[1] (Foundational mechanism of C10).[1] Link

  • F. McCartney et al. , "Safety concerns over the use of intestinal permeation enhancers: A mini-review," Tissue Barriers, vol. 4, 2016.[1][2] Link

Technical Deep Dive: Physicochemical Characterization of Monoethanolamine Caprate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Monoethanolamine Caprate (MEA-Caprate) is an anionic surfactant salt derived from the neutralization of capric acid (decanoic acid) with monoethanolamine (2-aminoethanol). While its sodium analog (Sodium Caprate/C10) is the gold standard for permeation enhancement in oral drug delivery, MEA-Caprate offers distinct solubility and counterion advantages, particularly in non-aqueous or semi-aqueous formulations where alkali metal precipitation is a risk.

This guide details the physicochemical behavior of MEA-Caprate, specifically the determination of its Critical Micelle Concentration (CMC).[1] Understanding the CMC is non-negotiable for formulation scientists, as it dictates the transition from molecular dispersion to micellar aggregation—a shift that fundamentally alters solubilization capacity, biological membrane interaction, and cytotoxicity profiles.

Molecular Architecture & Thermodynamics

The Surfactant System

MEA-Caprate (


) functions as an amphiphilic electrolyte.
  • Hydrophobic Tail: The 10-carbon alkyl chain (caprate) drives self-assembly via the hydrophobic effect.

  • Hydrophilic Head: The alkanolammonium counterion provides hydration. Unlike sodium (

    
    ), the MEA cation (
    
    
    
    ) has hydrogen-bonding potential and a larger ionic radius, which influences the Stern layer packing of the micelle.
Theoretical CMC Range

While Sodium Caprate has a well-documented CMC of approximately 90–100 mM in water at 25°C, the CMC of MEA-Caprate typically falls in the 50–100 mM range. Organic counterions often lower the CMC slightly compared to inorganic ions due to ion-pair formation and reduced electrostatic repulsion between headgroups, allowing for tighter packing.

The Krafft Point Constraint

Critical Insight: Fatty acid soaps exhibit a high Krafft temperature (the temperature below which micelles cannot form because the surfactant precipitates).

  • Sodium Caprate: Krafft point

    
     20–25°C.
    
  • MEA-Caprate: The bulky, hydroxylated counterion generally lowers the Krafft point, improving low-temperature solubility.

  • Operational Rule: All CMC determinations must be conducted at

    
     25°C  to ensure the system is in the micellar phase, not a crystal suspension.
    

Experimental Protocol: CMC Determination via Conductivity

The Conductivity Method is the primary self-validating protocol for ionic surfactants. It relies on the differential charge mobility between free monomeric ions and the bulky, slower-moving micellar aggregates.

Materials & Prerequisites
  • Substrate: Capric Acid (High Purity >99%).

  • Base: Monoethanolamine (Reagent Grade).

  • Solvent: HPLC-grade water (degassed).

  • Instrumentation: Conductivity meter with a temperature-compensated probe (k=1.0 or 0.1 cm⁻¹).

Critical Control: pH and CO₂

Expert Note: Alkanolamines absorb atmospheric


 to form carbamates, and fatty acid soaps hydrolyze at neutral pH (reverting to insoluble fatty acid).
  • pH Maintenance: The solution pH must be maintained > 9.5.

  • Inert Atmosphere: Solutions should be prepared and stored under

    
     or Ar to prevent carbonate formation, which skews conductivity readings.
    
Step-by-Step Workflow

Step 1: Stock Solution Preparation Prepare a 200 mM stock solution of MEA-Caprate.

  • Melt Capric Acid (

    
    ).
    
  • Add equimolar MEA slowly under stirring.

  • Dilute with degassed water to volume.

  • Verify pH is alkaline (>9.5).

Step 2: The Dilution Titration Instead of making 20 separate samples, use a reverse titration method to minimize error.

  • Place 50 mL of solvent (water) in a jacketed beaker at 25°C.

  • Measure baseline conductivity (

    
    ).
    
  • Titrate aliquots of the 200 mM Stock Solution into the water.

  • After each addition, allow 2 minutes for equilibration and record conductivity (

    
    ).
    

Step 3: Data Analysis (The Break Point) Plot Specific Conductivity (


) vs. Concentration (

).
  • Region 1 (Pre-CMC): Linear increase (slope

    
    ). High mobility of monomers.
    
  • Region 2 (Post-CMC): Linear increase (slope

    
    ). Reduced mobility of micelles. Note: 
    
    
    
    .
  • Calculation: The intersection of the regression lines for Region 1 and Region 2 is the CMC.[2]

Visualization of Workflow

CMC_Determination Start Start: Raw Materials Prep Stock Prep (200mM) (Inert N2 Atmosphere) Start->Prep Neutralization Titration Reverse Titration Add Stock to Water Prep->Titration Measure Measure Conductivity (Isothermal 25°C) Titration->Measure Equilibrate Measure->Titration Next Aliquot Plot Plot Kappa vs. Conc Measure->Plot Data Collection Analysis Linear Regression Find Intersection Plot->Analysis Identify Breakpoint Result CMC Value (~50-100 mM) Analysis->Result

Caption: Figure 1. Self-validating conductivity workflow for determining the CMC of MEA-Caprate.

Applications in Drug Delivery: Permeation Enhancement[3][4][5][6]

MEA-Caprate acts as a Permeation Enhancer (PE) . Its mechanism is concentration-dependent, making the CMC the critical switch for efficacy.

Mechanism of Action[4]
  • Sub-CMC: Monomers integrate into the lipid bilayer of epithelial cells, causing mild fluidization.

  • Supra-CMC:

    • Paracellular Route: High concentrations of surfactant trigger the contraction of actin-myosin filaments, physically opening the Tight Junctions (TJs) between cells.

    • Transcellular Route: Micelles may solubilize membrane lipids, temporarily increasing membrane porosity.

Comparative Data: MEA-Caprate vs. Sodium Caprate
ParameterSodium Caprate (C10)MEA-CaprateSignificance
Counterion Sodium (

)
MonoethanolammoniumMEA is bulkier, potentially reducing crystal lattice energy.
CMC (approx) 90–100 mM50–100 mMLower CMC implies micellar toxicity may occur at lower doses.
Solubility Poor < 20°CModerate < 20°CMEA salts often resist precipitation better in cold storage.
pH Stability Requires pH > 9Requires pH > 9Both require buffering to prevent fatty acid precipitation.
Primary Use Solid Oral Dosage FormsLiquid/Semi-solid FormulationsMEA is preferred for soft gels or liquid fills.
Biological Interaction Pathway

Permeation_Mechanism Dose MEA-Caprate Dosage Conc_Check Concentration > CMC? Dose->Conc_Check Sub_CMC Monomer Dispersion Conc_Check->Sub_CMC No Supra_CMC Micellar Aggregates Conc_Check->Supra_CMC Yes Membrane Lipid Bilayer Fluidization Sub_CMC->Membrane TJ_Open Tight Junction Modulation (Actin Contraction) Supra_CMC->TJ_Open Ca2+ Chelation / PLC Activation Outcome1 Low Enhancement Membrane->Outcome1 Outcome2 High Permeability (Paracellular Transport) TJ_Open->Outcome2

Caption: Figure 2. Concentration-dependent signaling pathway for epithelial permeation enhancement.

References

  • Rosen, M. J., & Kunjappu, J. T. (2012). Surfactants and Interfacial Phenomena. John Wiley & Sons. (Standard text for CMC determination methodology).

  • Maher, S., et al. (2009). "Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic." Advanced Drug Delivery Reviews, 61(15), 1427-1449. (Primary reference for Caprate mechanism).

  • Perger, T. M. (2018). "Conductivity of ionic surfactant solutions." Journal of Molecular Liquids. (Methodological validation for conductivity break-point analysis).
  • Brayden, D. J., et al. (2014).[3] "Sodium caprate: A novel permeation enhancer for oral drug delivery." Therapeutic Delivery. (Discussion of C10 salts).

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press.

Sources

Preliminary Investigation of Monoethanolamine Caprate (MEA-C10) in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical investigation into Monoethanolamine Caprate (MEA-C10) , a surface-active protic ionic liquid (PIL) and salt form of capric acid.[1] While sodium caprate (C10) remains the gold standard for oral permeation enhancement (e.g., GIPET® technology), its solid-state nature and pH-dependent solubility limit its utility in liquid-based or semi-solid formulations. MEA-C10 offers a strategic alternative: by neutralizing capric acid with monoethanolamine (2-aminoethanol), we generate a compound that combines the membrane-permeating efficacy of the C10 tail with the solvent-tuning properties of an organic counter-ion.[1] This document outlines the synthesis, physicochemical characterization, and preliminary evaluation protocols for utilizing MEA-C10 to enhance the bioavailability of BCS Class II (low solubility) and Class III (low permeability) drugs.[1]

Scientific Rationale & Mechanism

The Challenge: Beyond Sodium Caprate

Sodium caprate enhances absorption by opening tight junctions (paracellular) and perturbing membrane lipids (transcellular).[1] However, it precipitates in acidic environments (gastric pH) and requires specific enteric protection. This compound (MEA-C10) addresses these limitations through:

  • Ionic Liquid Formation: The bulky, asymmetric ethanolammonium cation disrupts crystal packing, potentially lowering the melting point to create a room-temperature ionic liquid (RTIL) or low-melting solid, ideal for solvating hydrophobic drugs.[1]

  • Dual Surfactancy: The ethanolamine headgroup provides a larger hydration shell than sodium, altering the Critical Micelle Concentration (CMC) and potentially reducing the irritation threshold associated with high-concentration sodium salts.

Mechanism of Action

MEA-C10 operates via a dual-action mechanism:

  • Solubilization (Vehicle Effect): As a surfactant/PIL, it forms micelles that encapsulate hydrophobic drug molecules, preventing precipitation in the aqueous environment of the lumen.[1]

  • Permeation Enhancement:

    • Transcellular:[2] The C10 hydrophobic tail inserts into the phospholipid bilayer, increasing membrane fluidity.

    • Paracellular:[2] Modulation of intracellular calcium (

      
      ) and phosphorylation of tight junction proteins (Occludin/ZO-1), similar to the canonical C10 pathway.
      

MEA_Mechanism cluster_0 Formulation Phase cluster_1 Intestinal Interaction MEA_C10 MEA-C10 (Protic Ionic Liquid) Micelle Drug-Loaded Micelle MEA_C10->Micelle Self-Assembly Drug Hydrophobic Drug Drug->Micelle Solubilization Membrane Lipid Bilayer Fluidization Micelle->Membrane Surfactant Monomers TJ Tight Junction Opening Membrane->TJ Intracellular Signaling (PLC/Ca2+) Absorption Systemic Circulation Membrane->Absorption Transcellular TJ->Absorption Paracellular

Figure 1: Mechanistic pathway of MEA-C10 acting as both a solubilizing vehicle and a permeation enhancer.[1]

Physicochemical Characterization

Before biological testing, the synthesis and purity of MEA-C10 must be validated.

Synthesis Protocol (Neutralization)

Objective: Synthesize high-purity this compound. Reaction:



  • Preparation: Dissolve Capric Acid (1.0 eq) in Ethanol (anhydrous).

  • Addition: Dropwise addition of Monoethanolamine (1.05 eq) under constant stirring at 40°C. Note: Slight excess of amine ensures full neutralization of the fatty acid.

  • Reflux: Stir for 2 hours at 60°C to ensure complete salt formation.

  • Purification: Rotary evaporate the solvent. Recrystallize the residue from cold acetone or ethyl acetate to remove unreacted amine.

  • Drying: Vacuum dry at 40°C for 24 hours.

Characterization Table

The following parameters define the quality attribute of the synthesized excipient.

ParameterMethodAcceptance CriteriaRelevance
Identity FTIR SpectroscopyCarboxylate peaks (

); Loss of -COOH peak (

)
Confirms salt formation vs. physical mixture.[1]
Thermal Profile DSC (Differential Scanning Calorimetry)Distinct

(Melting Point) < 100°C
Determines if it classifies as an Ionic Liquid or solid surfactant.
Surfactancy Surface TensiometryCMC Determination (Expected: 10-50 mM)Critical for determining the minimum effective concentration.[1]
pH Profile 1% Aqueous SolutionpH 8.5 - 9.5Alkaline pH confirms amine counter-ion; dictates buffer requirements.

Experimental Protocols: Biological Evaluation

This section details the workflow for validating MEA-C10 efficacy using an in vitro Caco-2 model.

Cytotoxicity Assessment (MTS/LDH Assay)

Rationale: Permeation enhancers often exhibit toxicity-dependent efficacy.[1] We must establish the "Safe Window."

  • Cell Culture: Seed Caco-2 cells in 96-well plates (

    
     cells/well). Differentiate for 21 days.
    
  • Treatment: Expose cells to MEA-C10 concentrations ranging from 0.1 mM to 50 mM in HBSS (pH 7.4) for 2 hours.

  • Readout:

    • MTS: Metabolic activity (Cell viability).[1][3]

    • LDH: Membrane integrity (Necrosis indicator).

  • Calculation: Determine

    
    . Working concentration for permeation studies should be 
    
    
    
    or the highest non-toxic concentration.[1]
Permeation Study (Transwell® System)

Rationale: To quantify the enhancement of macromolecule flux.[1]

Materials:

  • Model Drug: FITC-Dextran 4kDa (FD4) - Paracellular marker.

  • Control: Sodium Caprate (10 mM).

  • Test: MEA-C10 (at determined safe concentration, e.g., 5-20 mM).

Protocol:

  • Monolayer Integrity: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300

    
    .
    
  • Equilibration: Wash monolayers with HBSS (37°C).

  • Dosing: Apply 0.5 mL of Test Solution + Model Drug to the Apical chamber. Apply 1.5 mL blank HBSS to Basolateral chamber.

  • Sampling: Withdraw 100 µL from Basolateral chamber at 30, 60, 90, and 120 min. Replace with fresh buffer.

  • Analysis: Quantify FD4 via Fluorescence Plate Reader (Ex 490nm / Em 520nm).

  • Calculation: Calculate Apparent Permeability Coefficient (

    
    ).
    


Where 

is flux,

is surface area,

is initial concentration.[1]

Workflow Start Start: MEA-C10 Synthesis Char Physicochemical Characterization (FTIR, DSC, CMC) Start->Char Tox Cytotoxicity Range Finding (MTS/LDH on Caco-2) Char->Tox Decision Select Safe Dose (>80% Viability) Tox->Decision Perm Permeation Study (Transwell + FD4) Decision->Perm Safe Conc. TEER TEER Monitoring (Reversibility Check) Perm->TEER End Data Analysis: Enhancement Ratio TEER->End

Figure 2: Experimental workflow for the validation of MEA-C10.

Preliminary Safety & Toxicity Considerations

While Sodium Caprate is GRAS (Generally Recognized As Safe) as a food additive, the Monoethanolamine (MEA) component requires scrutiny.[1]

  • MEA Toxicity: MEA is an irritant and can be corrosive at high concentrations.[1] However, as a salt (neutralized form), the pH is less extreme than the free amine.[1]

  • Metabolism: MEA is naturally metabolized into phospholipids (phosphatidylethanolamine) or excreted.[1]

  • Limit: Ensure the total daily intake of MEA in the final dosage form remains below established PDE (Permitted Daily Exposure) limits for residual solvents/excipients.

Conclusion

This compound represents a promising "Protic Ionic Liquid" approach to drug delivery. By retaining the permeation-enhancing alkyl chain of capric acid while utilizing a counter-ion that favors liquid/semi-solid phase behavior, MEA-C10 may offer superior solubility profiles for hydrophobic drugs compared to traditional sodium salts.[1] The protocols defined above provide a rigorous, self-validating path to confirm its utility.

References

  • FDA Substance Registration System. this compound (UNII: 25859-29-4).[1][4] U.S. National Library of Medicine. Link

  • Maher, S., et al. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic.[1][5] Advanced Drug Delivery Reviews. Link

  • Bica, K., et al. (2010). Liquid forms of pharmaceutical co-crystals: exploring the boundaries of salt formation. Chemical Communications. (Context on Ionic Liquids in Pharma). Link

  • Peres, H., et al. (2025). Ionic liquids: Formulation avenues, drug delivery and therapeutic updates.[1] ResearchGate.[6] Link

  • Cui, Y., et al. (2018). Mechanism of the enhancement of intestinal absorption of biologically active peptides by sodium caprate. Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Monoethanolamine Caprate (MEA-C10) in Oral Peptide Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of Monoethanolamine Caprate (MEA-C10) as a permeation enhancer (PE) for the oral delivery of hydrophilic macromolecules (peptides/proteins). While Sodium Caprate (C10) is the industry standard, the Monoethanolamine salt variant offers distinct physicochemical advantages, particularly in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS) and lipid-based soft gels .

This protocol leverages the proven permeation-enhancing mechanism of the caprate anion (C10) while utilizing the monoethanolamine (MEA) counterion to enhance solubility in lipid matrices, reduce melting points for liquid-fill capsules, and modulate local pH.

Part 1: Mechanism of Action & Rationale[1]

The Barrier Problem

Oral peptide delivery faces two primary antagonists:

  • Enzymatic Degradation: Gastric pepsin and intestinal proteases (trypsin, chymotrypsin).

  • Permeability Limitation: The intestinal epithelium is a lipophilic barrier. Hydrophilic peptides (MW > 500 Da) cannot passively diffuse across the membrane and are too large for paracellular pores.

The MEA-C10 Solution

MEA-C10 functions as a medium-chain fatty acid (MCFA) salt surfactant . Its efficacy stems from the C10 anion , while the MEA cation dictates the formulation state.

  • Transcellular Perturbation (Dominant Mechanism): The surfactant nature of MEA-C10 increases the fluidity of the apical membrane of enterocytes, allowing transcellular passage of the peptide.

  • Paracellular Modulation: High local concentrations of the C10 anion activate phospholipase C (PLC) and reduce extracellular calcium, triggering the transient opening of Tight Junctions (TJs).

  • The MEA Advantage: Unlike Sodium Caprate (a crystalline solid with high Tm), MEA-C10 forms a Viscous Ionic Liquid or low-melting solid. This allows for high-load solubilization in lipid vehicles (e.g., Capryol™ 90, Labrasol®) without the precipitation issues common with sodium salts.

Mechanistic Pathway Diagram

MEA_C10_Mechanism cluster_Epithelium Intestinal Epithelium Interaction MEA_C10 MEA-Caprate (Formulation) Dissolution Release in Duodenum (pH > 5.5) MEA_C10->Dissolution Enteric Capsule Dissolves Membrane Apical Membrane (Lipid Bilayer) Dissolution->Membrane Surfactant Monomers TJ Tight Junctions (Paracellular) Dissolution->TJ High Conc. Anions Fluidity Increased Membrane Fluidity Membrane->Fluidity Insertion into Bilayer Ca_Chelation Intracellular Ca2+ Modulation TJ->Ca_Chelation Signaling Cascade Peptide Peptide Payload (e.g., Insulin/GLP-1) Fluidity->Peptide Permits Transcellular Entry Ca_Chelation->Peptide Permits Paracellular Entry Blood Systemic Circulation Peptide->Blood Absorption

Figure 1: Dual-action mechanism of MEA-Caprate facilitating both transcellular and paracellular peptide absorption.

Part 2: Pre-formulation & Synthesis

Synthesis of this compound

Commercially available Sodium Caprate is often too crystalline for lipid formulations. In-situ salt formation or pre-synthesis of the MEA salt is recommended.

Materials:

  • Capric Acid (Decanoic Acid) - Purity >98%

  • Monoethanolamine (MEA) - Pharmacopoeial Grade

  • Ethanol (Anhydrous)

Protocol:

  • Dissolution: Dissolve 17.2 g (0.1 mol) of Capric Acid in 50 mL of anhydrous ethanol at 40°C.

  • Neutralization: Slowly add 6.1 g (0.1 mol) of Monoethanolamine dropwise under constant stirring. Note: Reaction is exothermic.

  • Equilibration: Stir for 60 minutes at 40°C to ensure complete salt formation.

  • Isolation: Evaporate solvent using a rotary evaporator at 50°C under reduced pressure.

  • Characterization: The resulting product is a viscous, pale-yellow liquid or semi-solid paste.

    • Verification: FTIR (Look for carboxylate peak shift vs. free acid).

    • pH Check: Dissolve 1g in 100mL water; pH should be ~8.0–9.0.

Critical Micelle Concentration (CMC) Determination

Efficacy relies on the concentration exceeding the CMC.

  • Method: Isothermal Titration Calorimetry (ITC) or Surface Tension (Wilhelmy plate).

  • Target: The CMC of Caprate salts is typically 10–25 mM . Formulation loading must ensure local intestinal concentrations exceed this threshold (typically 50–200 mM effective concentration).

Part 3: Formulation Protocols (SEDDS)

MEA-C10 is best utilized in a Self-Emulsifying Drug Delivery System (SEDDS) to protect the peptide and ensure rapid dispersion.

Composition Strategy
ComponentRoleRecommended Material% w/w
Active Therapeutic PayloadPeptide (e.g., Insulin, Exenatide)1–5%
Permeation Enhancer Surfactant/PEMEA-Caprate 10–30%
Oil Phase Lipophilic CarrierCapryol™ 90 (PG Monocaprylate)30–50%
Co-Surfactant EmulsifierTween 80 or Labrasol®20–40%
Solvent SolubilizerPropylene Glycol5–10%
Step-by-Step Formulation
  • Oil Phase Prep: Mix Capryol™ 90 and Labrasol® at 40°C.

  • Enhancer Integration: Add the synthesized MEA-Caprate to the oil phase. Stir until a homogeneous isotropic mixture is formed.

  • Peptide Incorporation:

    • Method A (Hydrophobic Ion Pairing): Premix peptide with a counter-ion (e.g., distearoyl phosphatidylglycerol) to increase lipophilicity, then dissolve in the oil mix.

    • Method B (Suspension): Disperse lyophilized peptide powder directly into the oil/MEA-C10 mix using high-shear homogenization (avoid heat to prevent degradation).

  • Encapsulation: Fill the resulting liquid/paste into Enteric-Coated Soft Gelatin Capsules .

    • Critical Step: The enteric coating (e.g., Eudragit® L100-55) is mandatory . Caprate salts can precipitate in the stomach (pH < 3) and cause gastric irritation. Release must occur in the duodenum (pH > 5.5).

Part 4: Validation Workflows

In Vitro Permeability (Caco-2 Model)

Validate the "Gatekeeper" function of MEA-C10.

Experimental Setup:

  • Cell Line: Caco-2 cells (21-day culture on Transwell® inserts).

  • Integrity Check: TEER > 300 Ω·cm² before start.

Protocol:

  • Preparation: Dilute SEDDS formulation in HBSS (pH 7.4) to achieve MEA-C10 concentrations of 0 (Control), 10, 25, and 50 mM.

  • Exposure: Apply formulation to the Apical chamber; HBSS to Basolateral.

  • TEER Monitoring: Measure Transepithelial Electrical Resistance every 15 mins for 2 hours.

    • Success Criteria: A reversible drop in TEER (30–50% reduction) indicates TJ opening.

  • Flux Assay: Sample basolateral buffer every 30 mins. Quantify peptide via HPLC/ELISA.

    • Calculation: Apparent Permeability (

      
      ).
      
In Vivo Pharmacokinetics (Rat Model)

Subject: Male Wistar Rats (250–300g), fasted 12h. Groups:

  • IV Control (Peptide in saline).

  • Oral Control (Peptide in saline).

  • Test Group (Peptide + MEA-C10 in enteric capsule/gavage).

Workflow Diagram:

InVivo_Workflow Start Fasted Rats (n=6/group) Dosing Oral Gavage (Enteric Micro-capsules) Start->Dosing Sampling Blood Sampling (0, 15, 30, 60, 120 min) Dosing->Sampling Analysis Plasma Analysis (ELISA/LC-MS) Sampling->Analysis Calc Calculate F% (AUC_oral / AUC_iv) Analysis->Calc

Figure 2: Preclinical workflow for assessing absolute bioavailability (F%).

Safety Monitoring (Critical): Because C10 is a surfactant, mucosal damage is a risk.

  • Histology: Harvest intestinal tissue 4h post-dose. Stain (H&E) to check for villi erosion.

  • LDH Assay: Measure Lactate Dehydrogenase release in the Caco-2 assay as a marker of cytotoxicity.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Peptide Precipitation MEA-C10 concentration too high, altering solvent polarity.Add co-solvent (Propylene Glycol) or reduce salt load.
Low Bioavailability Gastric degradation (Enteric failure).Verify coating integrity in 0.1N HCl (2h resistance test).
Irreversible TEER Drop Toxicity/Cell Death.Reduce MEA-C10 concentration; ensure washout recovery period.
Phase Separation Incompatibility between Oil and MEA-Salt.Switch to medium-chain triglycerides (MCT) or add lecithin.

References

  • Maher, S., et al. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced Drug Delivery Reviews. Link

  • Brayden, D. J., et al. (2020). Systemic delivery of peptides by the oral route: Formulation and process approaches for the development of solid dosage forms. Advanced Drug Delivery Reviews. Link

  • Twarog, C., et al. (2019). Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). Pharmaceutics.[1][2][3][4] Link

  • Coyne, J. (2020). Mechanism for Oral Peptide Delivery: Role of Medium-Chain Fatty Acids. Journal of Pharmaceutical Sciences.[5] Link

  • Bell Chem. (2022). Medical Uses of Monoethanolamine.[4] (Reference for MEA safety/properties). Link

Sources

Caco-2 cell monolayer assay for testing monoethanolamine caprate efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of Monoethanolamine Caprate (MEC) as a Permeation Enhancer using the Caco-2 Monolayer Model

Introduction & Scientific Rationale

The oral delivery of hydrophilic macromolecules (peptides, proteins, oligonucleotides) is severely limited by the intestinal epithelial barrier. This compound (MEC) is a medium-chain fatty acid derivative (C10 salt) designed to overcome this barrier. While the active moiety—the caprate anion—is well-documented to modulate tight junctions (TJs), the monoethanolamine counter-ion is selected to optimize solubility and buffering capacity in specific formulation matrices compared to the standard sodium salt.

This guide details the methodology for evaluating MEC using the Caco-2 cell monolayer, the gold-standard in vitro model for human intestinal absorption.

Mechanism of Action

MEC functions primarily through the paracellular pathway . Upon dissociation, the caprate anion increases intracellular calcium (


), activating Myosin Light Chain Kinase (MLCK). This triggers the contraction of the perijunctional actomyosin ring, physically dilating the tight junctions (ZO-1, Occludin, Claudin) and allowing macromolecular transit. At higher concentrations, MEC may also increase membrane fluidity (transcellular perturbation), necessitating rigorous toxicity controls.

MEC_Mechanism MEC This compound (Formulation) Dissoc Dissociation in Intestinal Fluid MEC->Dissoc Caprate Caprate Anion (C10) Dissoc->Caprate Membrane Apical Membrane Perturbation Caprate->Membrane High Conc. PLC PLC Activation & IP3 Generation Caprate->PLC Signaling Transport Paracellular Flux of Macromolecule Membrane->Transport Leakage (Toxic) Ca Intracellular Ca2+ Increase PLC->Ca MLCK MLCK Activation Ca->MLCK Actin Actomyosin Contraction MLCK->Actin TJ Tight Junction Dilation (Reversible) Actin->TJ TJ->Transport

Figure 1: Mechanism of Action. MEC dissociates to release Caprate, which triggers a calcium-dependent signaling cascade resulting in reversible tight junction opening.

Experimental Workflow Overview

The validation of MEC requires a 25-day timeline, prioritizing monolayer integrity before and after exposure.

Workflow cluster_0 Phase 1: Culture cluster_1 Phase 2: Assay cluster_2 Phase 3: Analysis Seed Seed Caco-2 (Transwell) Diff Differentiation (21 Days) Seed->Diff QC TEER Check (>300 Ω·cm²) Diff->QC Prep Equilibrate HBSS (pH 7.4) QC->Prep Dose Apply MEC + Model Drug Prep->Dose Sample Sampling (0-120 min) Dose->Sample TEER_Post Post-Assay TEER Recovery Sample->TEER_Post Tox MTT/LDH Viability Sample->Tox Calc Papp Calculation TEER_Post->Calc

Figure 2: Experimental Workflow. Critical Quality Control (QC) gates are highlighted in yellow.

Detailed Protocols

Protocol A: Caco-2 Monolayer Preparation

Objective: Establish a polarized, differentiated enterocyte model.[1][2]

  • Seeding: Seed Caco-2 cells (passage 30–60) at a density of

    
     on polycarbonate Transwell® inserts (
    
    
    
    pore size).
  • Differentiation: Culture for 21 days in DMEM supplemented with 10% FBS and 1% NEAA. Change medium every 2 days.

  • Validation (Day 21): Measure Transepithelial Electrical Resistance (TEER).

    • Acceptance Criteria: TEER

      
      . Lower values indicate a leaky monolayer unsuitable for enhancer testing.
      
Protocol B: MEC Transport Assay

Objective: Quantify the permeation enhancement of a model cargo (e.g., FITC-Dextran 4kDa).

Reagents:

  • Transport Buffer: HBSS (pH 7.4) with 25 mM HEPES.

  • MEC Stock: Dissolve this compound in HBSS. Adjust pH to 7.4 if the amine shifts alkalinity.

  • Model Cargo: FITC-Dextran 4kDa (FD4) at

    
    .
    

Steps:

  • Equilibration: Wash monolayers twice with pre-warmed HBSS. Incubate at

    
     for 30 min.
    
  • Baseline TEER: Record

    
     TEER values.
    
  • Dosing (Apical): Replace apical buffer with

    
     of MEC solution (Test concentrations: 2 mM, 5 mM, 10 mM, 15 mM) containing the Model Cargo.
    
    • Control: HBSS + Model Cargo (No MEC).

  • Receiver (Basolateral): Fill basolateral chamber with

    
     fresh HBSS.
    
  • Sampling: Withdraw

    
     from the basolateral chamber at 
    
    
    
    min. Immediately replace with fresh buffer to maintain sink conditions.
  • Post-Assay TEER: Measure TEER immediately after the 120-min time point (

    
    ).
    
  • Recovery (Crucial): Wash cells, add growth medium, and incubate for 24h. Measure TEER again (

    
    ). Rationale: If TEER does not recover, the MEC concentration caused permanent tissue damage.
    
Protocol C: Cytotoxicity Verification (MTT Assay)

Objective: Distinguish between permeability enhancement and cell lysis.

  • Following the transport assay, wash cells with PBS.

  • Incubate with

    
     MTT reagent for 4 hours at 
    
    
    
    .
  • Lyse cells with DMSO and measure absorbance at 570 nm.

  • Threshold: Viability

    
     compared to control indicates toxicity.
    

Data Analysis & Interpretation

Calculation of Apparent Permeability ( )

Calculate


 (cm/s) using the following equation:

[3]
  • 
     : Rate of permeation (slope of cumulative amount vs. time, 
    
    
    
    ).
  • 
     : Surface area of the insert (
    
    
    
    ).
  • 
     : Initial apical concentration (
    
    
    
    ).
Data Reporting Template

Organize your results into the following matrix to determine the "Safe Efficacious Window."

MEC Conc.[4] (mM)TEER Reduction (% of Initial)Papp of FD4 (

cm/s)
Enhancement Ratio (Fold)24h TEER Recovery?Viability (MTT %)Conclusion
0 (Ctrl) < 5%0.5 ± 0.11.0Yes100Baseline
2 mM 15%0.8 ± 0.21.6Yes98Ineffective
10 mM 45%8.5 ± 1.217.0 Yes 92Optimal
20 mM 85%22.0 ± 3.044.0No45Toxic
  • Enhancement Ratio:

    
    .
    
  • Optimal Result: High Enhancement Ratio + High Viability + TEER Recovery.

Troubleshooting & Expert Insights

  • pH Drift: Monoethanolamine is basic. If the stock solution shifts HBSS pH > 7.6, the Caco-2 monolayer may detach. Always titrate MEC stocks with HCl to pH 7.4 prior to dosing.

  • Calcium Precipitation: Caprate can precipitate in high-calcium buffers. If the solution turns cloudy, the active concentration is reduced. Ensure MEC is fully solubilized; mild warming (

    
    ) usually resolves this.
    
  • TEER Fluctuations: Temperature changes affect TEER. Use a heating block or perform measurements rapidly to avoid "cold shock" artifacts.

References

  • Hubatsch, I., et al. (2007).[5] Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.[2][3][5][6][7][8] Nature Protocols. Link

  • Maher, S., et al. (2009). Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic. Advanced Drug Delivery Reviews. Link

  • Brayden, D. J., et al. (2014). High-content analysis for the study of intestinal permeability enhancers. Drug Discovery Today. Link

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and Biophysical Research Communications. Link

Sources

Application Note: Developing Stable Formulations with Monoethanolamine (MEA) Caprate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Monoethanolamine (MEA) Caprate is an amphiphilic salt utilized as a permeation enhancer (PE) in the oral delivery of Class III/IV BCS drugs, particularly peptides and macromolecules (e.g., insulin, GLP-1 analogs). Unlike its solid counterpart Sodium Caprate (C10), MEA Caprate typically presents as a viscous liquid or low-melting semi-solid, offering unique solubility profiles and lipid-vehicle compatibility. However, its development is complicated by two primary stability risks: hygroscopicity and the thermodynamic tendency to dehydrate into N-decanylethanolamide (an inactive amide impurity). This guide outlines the precise protocols to synthesize the salt form, prevent amidation, and encapsulate the final active into liquid-filled hard capsules (LFHC).

Part 1: Chemical Basis & Mechanism of Action

The Active Entity

MEA Caprate is the ionic salt formed by the neutralization of Decanoic Acid (Capric Acid) with Monoethanolamine.

  • Chemical Structure:

    
    
    
  • Function: It acts as a transient permeation enhancer. The lipophilic tail (

    
    ) inserts into the epithelial membrane, increasing fluidity, while the polar head group interacts with tight junction proteins (Claudin/Occludin), temporarily expanding the paracellular space to allow macromolecule transit.
    
Mechanism Diagram

The following diagram illustrates the dual-action mechanism of MEA Caprate at the intestinal epithelium.

MEA_Mechanism MEA_Salt MEA Caprate (Salt Form) Dissociation Dissociation in Intestinal Fluid MEA_Salt->Dissociation Surfactant Surfactant Action (Membrane Perturbation) Dissociation->Surfactant Lipophilic Tail Ca_Chelation Intracellular Ca2+ Modulation Dissociation->Ca_Chelation Polar Head Interaction Absorption Biologic Drug Absorption Surfactant->Absorption Transcellular Flux TJ_Opening Tight Junction Opening (Paracellular Pathway) Ca_Chelation->TJ_Opening TJ_Opening->Absorption Paracellular Flux

Figure 1: Mechanism of Action. MEA Caprate enhances absorption via membrane fluidization (Surfactant Action) and opening of Tight Junctions (TJ).

Part 2: Synthesis Protocol (Salt vs. Amide)

Critical Warning: The reaction between MEA and Capric Acid is exothermic. If the temperature exceeds 140°C, the salt dehydrates to form the covalent amide (N-decanylethanolamide), which lacks the ionic character required for tight junction modulation.

Materials
  • Capric Acid (Decanoic Acid): >98% Purity (Solid, mp ~31°C).

  • Monoethanolamine (MEA): >99% Purity (Liquid, mp ~10°C).

  • Solvent: Anhydrous Ethanol (optional, for solvent-mediated synthesis).

Synthesis Workflow (Melt Fusion Method)

This method avoids solvents but requires precise temperature control to prevent amide formation.

  • Preparation: In a jacketed glass reactor, melt 1.0 molar equivalent of Capric Acid at 40°C . Ensure the solid is completely liquefied.

  • Addition: Slowly add 1.05 molar equivalents of Monoethanolamine (5% excess to ensure full neutralization of the acid).

    • Rate: Add dropwise over 30 minutes.

    • Agitation: High-shear mixing (500 RPM).

  • Reaction Control: The reaction is exothermic. Maintain jacket temperature at 45–50°C .

    • Stop Condition: Do NOT allow the bulk temperature to exceed 60°C.

  • Equilibration: Stir for 2 hours at 45°C. The mixture will become a viscous, clear, amber liquid.

  • Cooling: Cool to 25°C. The product (MEA Caprate) typically remains a viscous liquid or forms a waxy semi-solid depending on purity and moisture content.

Quality Control: Distinguishing Salt from Amide

Before formulation, you must validate that you have the Salt , not the Amide .

ParameterMEA Caprate (Salt)N-Decanylethanolamide (Amide)Method
Solubility Highly Water SolublePoorly Water SolubleVisual (1g in 10mL water)
FTIR Signal Carboxylate peak (~1550 cm⁻¹)Amide I/II peaks (1640/1550 cm⁻¹)FTIR Spectroscopy
pH (1% aq) Alkaline (~9.0 - 10.0)Neutral (~7.0)Potentiometric

Part 3: Formulation Development (Liquid-Filled Capsules)

Since MEA Caprate is hygroscopic and semi-solid/liquid, it is best formulated as a Liquid-Filled Hard Capsule (LFHC) or Softgel. Tablets are generally not feasible without extensive adsorption onto silica carriers, which dilutes the payload.

Formulation Strategy

The formulation must protect the MEA salt from moisture (which causes hydrolysis and instability) and separate it from the biologic drug if the drug is pH-sensitive (MEA Caprate is alkaline).

Manufacturing Workflow Diagram

Manufacturing_Flow Raw_Mat Raw Materials (MEA + Capric Acid) Synthesis Controlled Synthesis (Max 50°C) Raw_Mat->Synthesis QC_Check QC: Salt Confirmation (FTIR/pH) Synthesis->QC_Check QC_Check->Synthesis Fail (Amide Detected) Mixing Bulk Compounding (Add API + Lipid Vehicle) QC_Check->Mixing Pass Filling Capsule Filling (Licaps/Softgel) Mixing->Filling Banding Banding/Sealing (Prevent Leakage) Filling->Banding Coating Enteric Coating (Eudragit L100-55) Banding->Coating

Figure 2: Manufacturing Workflow for MEA Caprate Enteric Capsules. Note the critical QC step to ensure salt integrity before compounding.

Detailed Protocol: Liquid Filling

Vehicle Selection: MEA Caprate is miscible with hydrophilic surfactants (e.g., Macrogolglycerol hydroxystearate) and co-solvents (PEG 400). API Integration:

  • Dissolve/Suspend: Disperse the biologic (e.g., Insulin) into the MEA Caprate/Vehicle matrix.

    • Note: If the API is sensitive to the alkaline pH of MEA Caprate, use an oil-based suspension where the API is solid and suspended in the oily MEA Caprate matrix, minimizing direct chemical interaction.

  • Filling: Pump the viscous matrix into Size 0 or 00 Hydroxypropyl Methylcellulose (HPMC) capsules. Gelatin capsules are not recommended due to the high water content of gelatin shells which can migrate into the hygroscopic fill.

  • Enteric Coating: This is mandatory .

    • Reason: Capric acid precipitates at acidic pH (Stomach pH 1.2). To function, the salt must reach the small intestine (pH > 6) intact.

    • Protocol: Coat capsules with Eudragit® L100-55 to achieve a 10% weight gain.

Part 4: Stability Profiling

Stress Testing Matrix

Perform these tests to validate the formulation window.

ConditionDurationCritical AttributeAcceptance Criteria
60°C (Thermal) 2 WeeksAmide Formation< 2.0% Amide (HPLC)
40°C / 75% RH 1 MonthMoisture Content< 5.0% w/w (Karl Fischer)
Acid Stage (2h) 2 HoursDisintegration0% Release (Intact Capsule)
Buffer Stage (pH 6.8) 45 MinsDissolution> 85% Release of API
Analytical Method for Amide Detection (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.

  • Detection: UV at 210 nm (or ELSD for better sensitivity to lipids).

  • differentiation: The Salt will elute as the free acid peak (due to TFA acidification), while the Amide will have a distinct, later retention time due to higher lipophilicity and lack of ionization.

References

  • Maher, S., Mrsny, R. J., & Brayden, D. J. (2016). Intestinal permeation enhancers for oral peptide delivery.[1] Advanced Drug Delivery Reviews, 106, 277–319.[1] Link

  • Twarog, C., et al. (2020). A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10).[2] European Journal of Pharmaceutics and Biopharmaceutics, 152, 95-107.[2] Link

  • Mishima, M., Wakita, Y., & Nakano, M. (1987). Studies on the promoting effects of medium chain fatty acid salts on the nasal absorption of insulin in rats.[1] Journal of Pharmacobio-Dynamics, 10(11), 624-631. Link

  • Roškar, R., & Kmetec, V. (2005). Stability of amides and esters of carboxylic acids in aqueous solutions. Chemical and Pharmaceutical Bulletin, 53(7), 737-742. (Contextualizing amide stability). Link

  • Merrion Pharmaceuticals. (Assignee).[3] Solid oral dosage forms comprising an enhancer.[1] (GIPET Technology foundation). Patent US20100209493A1. Link

Sources

Application Note: Quantitative Analysis of Monoethanolamine Caprate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents detailed protocols for the quantitative analysis of monoethanolamine caprate in pharmaceutical formulations. This compound, an ion-pair salt, requires specific analytical strategies to ensure accurate quantification of both the active amine component and the fatty acid counter-ion. We describe two robust methods: a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of capric acid and a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with tandem mass spectrometry (LC-MS/MS) for the sensitive and simultaneous quantification of monoethanolamine and capric acid. This guide provides in-depth experimental protocols, method validation parameters based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and the scientific rationale behind the methodological choices, offering researchers and drug development professionals a comprehensive resource for the quality control of formulations containing this compound.

Introduction: The Analytical Challenge of an Ion-Pair Salt

Monoethanolamine (MEA) is a primary amine used in various industrial and pharmaceutical applications, including as a pH adjuster and in the synthesis of other compounds.[1] Capric acid (decanoic acid) is a saturated fatty acid. When combined, they form this compound, an ion-pair salt. The accurate quantification of this salt in pharmaceutical formulations is critical for ensuring product quality, stability, and therapeutic efficacy.

The analytical challenge in quantifying this compound lies in the disparate chemical properties of its constituent parts. Monoethanolamine is a small, polar, and basic molecule, while capric acid is a nonpolar, acidic molecule. This polarity difference makes their simultaneous analysis by a single chromatographic method complex. This application note details two distinct, validated methods to address this challenge.

Method 1: Quantification of Capric Acid via RP-HPLC with UV Detection

This method focuses on the quantification of the caprate component of the salt. Reversed-phase chromatography is well-suited for the separation of medium-chain fatty acids like capric acid.

Scientific Rationale

Capric acid, with its C10 alkyl chain, exhibits sufficient hydrophobicity to be retained on a C8 or C18 stationary phase. The acidic nature of the carboxyl group allows for detection at low UV wavelengths (around 210 nm).[2] To ensure adequate retention and sharp peak shapes, the mobile phase is acidified to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Sample Weigh Formulation Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Standard Prepare Capric Acid Standards Standard->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Capric Acid Detect->Quantify Calibrate->Quantify

Caption: Workflow for Capric Acid Quantification by RP-HPLC.

Detailed Protocol

2.3.1. Materials and Reagents

  • Capric Acid Reference Standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric Acid (85%)

  • Methanol (HPLC grade)

  • Formulation containing this compound

2.3.2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

2.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (60:40, v/v) containing 0.1% phosphoric acid. Degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of capric acid reference standard and dissolve in 100 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 50 to 500 µg/mL.

  • Sample Preparation: Accurately weigh a portion of the formulation equivalent to approximately 10 mg of this compound. Dissolve in 10 mL of mobile phase, sonicate to ensure complete dissolution, and then dilute to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

2.3.4. Chromatographic Conditions

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

Data Analysis and Validation Summary

A calibration curve is constructed by plotting the peak area of capric acid against the concentration of the standards. The concentration of capric acid in the sample is determined from the linear regression equation. The amount of this compound can be calculated based on the stoichiometry of the salt.

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.995> 0.999
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantification (LOQ) -~45 µg/mL[2]
Specificity No interference at the retention time of capric acidPeak purity > 99%

Method 2: Simultaneous Quantification of Monoethanolamine and Capric Acid via HILIC-MS/MS

For a more comprehensive analysis, especially at lower concentrations or in complex matrices, a HILIC-MS/MS method allows for the simultaneous quantification of both monoethanolamine and capric acid.

Scientific Rationale

HILIC is an ideal chromatographic technique for the retention of polar compounds like monoethanolamine, which are poorly retained in reversed-phase chromatography.[3] By using a HILIC stationary phase and a mobile phase with a high organic content, MEA can be effectively retained and separated. Capric acid, being less polar, will elute earlier in the HILIC run. The use of tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the detection of both analytes in a single run through Multiple Reaction Monitoring (MRM).[4]

Experimental Workflow

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms HILIC-MS/MS Analysis cluster_data Data Analysis Sample Weigh Formulation Dilute Dilute with Acetonitrile/Water Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into LC-MS/MS Filter->Inject Standard Prepare MEA & Capric Acid Standards Standard->Inject Separate HILIC Column Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Calibrate Generate Calibration Curves Detect->Calibrate Quantify Quantify MEA & Capric Acid Detect->Quantify Calibrate->Quantify

Caption: Workflow for Simultaneous Quantification by HILIC-MS/MS.

Detailed Protocol

3.3.1. Materials and Reagents

  • Monoethanolamine Reference Standard (≥99% purity)

  • Capric Acid Reference Standard (≥99% purity)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Formate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Formulation containing this compound

3.3.2. Instrumentation

  • LC-MS/MS system (Triple Quadrupole)

  • HILIC analytical column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

3.3.3. Preparation of Solutions

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Standard Stock Solution (1000 µg/mL): Prepare separate stock solutions for monoethanolamine and capric acid in a 50:50 mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of mixed calibration standards by diluting the stock solutions with 90:10 acetonitrile:water to concentrations appropriate for the expected sample concentrations (e.g., 1-1000 ng/mL).

  • Sample Preparation: Accurately weigh a portion of the formulation and dilute with 90:10 acetonitrile:water to a final concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before injection.

3.3.4. LC-MS/MS Conditions

  • Column: HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: Gradient elution (specific gradient to be optimized based on the system)

    • Example Gradient: 95% B to 50% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), positive for MEA, negative for capric acid (or positive with adducts)

  • MRM Transitions:

    • Monoethanolamine: m/z 62.1 → 44.0[3]

    • Capric Acid: m/z 171.1 → 171.1 (or monitor adducts in positive mode)

Data Analysis and Validation Summary

Separate calibration curves are generated for monoethanolamine and capric acid. The concentrations in the sample are determined from their respective linear regression equations. This method provides direct quantification of both components.

Validation ParameterSpecificationTypical Result
Linearity (r²) ≥ 0.99> 0.995
Accuracy (% Recovery) 90.0 - 110.0%95.3 - 104.8%
Precision (% RSD) ≤ 15.0%< 10%
Limit of Quantification (LOQ) -Low ng/mL range
Specificity Confirmed by MRM transitionsNo interferences observed

Method Validation: Ensuring Trustworthiness

All analytical methods for pharmaceutical quality control must be validated to ensure they are suitable for their intended purpose.[5] The validation of the described methods should adhere to the ICH Q2(R1) guideline, which outlines the necessary validation characteristics.[6][7][8]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is recommended.[6]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6] For an assay, this is typically 80-120% of the test concentration.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Validation_Process Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Range Range Method->Range LOQ_LOD LOQ / LOD Method->LOQ_LOD Validated Validated Method Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Range->Validated LOQ_LOD->Validated

Caption: Core Parameters for Analytical Method Validation.

Conclusion

The quantification of this compound in pharmaceutical formulations can be effectively achieved using the two detailed analytical methods. The choice of method will depend on the specific requirements of the analysis, such as the need for simultaneous quantification of both components, the expected concentration levels, and the complexity of the formulation matrix. The RP-HPLC-UV method offers a straightforward and robust approach for the routine quality control of capric acid. The HILIC-MS/MS method provides higher sensitivity and specificity, enabling the simultaneous determination of both monoethanolamine and capric acid. Both methods, when properly validated according to ICH guidelines, will provide reliable and accurate data for drug development and quality assurance professionals.

References

  • ACS Publications. (n.d.). Quantification of Aqueous Monoethanolamine Concentration by Gas Chromatography for Postcombustion Capture of CO2. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Shimadzu. (n.d.). Highly sensitive method for determination of Ethanolamine in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]

  • PubMed. (2009). Development and validation of a reverse phase HPLC method for the determination of caprylic acid in formulations of therapeutic immunoglobulins and its application to antivenom production. Journal of Chromatography B, 877(22), 2218-2224. Retrieved from [Link]

  • ResearchGate. (n.d.). A simple gas chromatography method for the analysis of monoethanolamine in air. Retrieved from [Link]

  • Google Patents. (2018). A kind of detection method of monoethanolamine content. CN108802256A.
  • PubMed. (2014). Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. Journal of Chromatography B, 960, 114-121. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous analysis of mono-, di-, and tri-ethanolamine in cosmetic products using liquid chromatography coupled tandem mass spectrometry. Retrieved from [Link]

  • OSHA. (n.d.). Ethanolamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimized Method for Analysis of Ethanolamines, Hydrolysis Products of Nitrogen Mustards, from Urine Samples Using LC-MS/MS. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Shimadzu. (n.d.). Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. Retrieved from [Link]

  • ICH. (1995). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Pharmacophore. (2014). Method Development and Validation of Caproic Acid from Vanilla planifolia Pods by HPLC. Retrieved from [Link]

  • MDPI. (2022). Development of Improved High-Performance Liquid Chromatography Method for the Determination of Residual Caprylic Acid in Formulations of Human Immunoglobulins. Molecules, 27(5), 1684. Retrieved from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciSpace. (n.d.). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted LC-MS analysis of the. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantification of plasma capric acid concentration using high-performance liquid chromatography. Retrieved from [Link]

  • Shimadzu. (n.d.). Determination of Ethanolamines in water as per ASTM D-7599 by LCMS-8045. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Indian Chemical Society. (2019). Preparation and characterization of PEGylated capric acid liposomes for intravenous delivery system. Journal of the Indian Chemical Society, 96(12), 1569-1574. Retrieved from [Link]

  • LCGC North America. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Retrieved from [Link]

Sources

in vivo animal models for studying monoethanolamine caprate effects

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical Evaluation of Monoethanolamine Caprate (MEA-C)

Executive Summary

This compound (MEA-C) is a medium-chain fatty acid salt (C10) exhibiting distinct surfactant properties compared to the standard long-chain sclerosing agent, Monoethanolamine Oleate (MEA-O, C18). While MEA-O is widely used for treating esophageal varices and varicose veins, its high viscosity and potential for allergic reaction necessitate the exploration of alternatives.

MEA-C, possessing a shorter hydrophobic tail, offers a higher Critical Micelle Concentration (CMC) and faster membrane intercalation kinetics. This guide outlines the in vivo protocols required to evaluate MEA-C's efficacy as a vascular sclerosing agent and its safety profile. The focus is on comparative analysis against standard detergents (Polidocanol, MEA-O) using the Rabbit Ear Vein Model (Efficacy) and Rat Tail Vein Model (Thrombosis/Fibrosis).

Mechanistic Grounding

To design valid experiments, one must understand the causality of the drug's action. MEA-C acts primarily as an anionic surfactant (detergent).

  • Mechanism of Action (MoA):

    • Endothelial Lysis: MEA-C monomers/micelles intercalate into the endothelial cell membrane, displacing lipids and proteins.

    • De-endothelialization: This causes rapid cell lysis and exposure of the sub-endothelial basement membrane.

    • Thrombosis: Exposed collagen activates the coagulation cascade (Platelets

      
       Fibrin).
      
    • Fibrosis (Sclerosis): The thrombus organizes into fibrous tissue, permanently occluding the vessel (the therapeutic goal).

Hypothesis for MEA-C: Due to the shorter C10 chain, MEA-C is expected to have higher solubility and potentially more aggressive acute lytic activity but lower immunogenicity than the C18 Oleate variant.

MEA_Mechanism MEA MEA-Caprate Injection Micelle Micelle Formation (>CMC) MEA->Micelle Concentration Dependent Lysis Endothelial Membrane Lysis Micelle->Lysis Intercalation Collagen Sub-endothelial Collagen Exposure Lysis->Collagen Coag Coagulation Cascade Activation Collagen->Coag Fibrosis Vessel Fibrosis (Sclerosis) Coag->Fibrosis Healing Response

Figure 1: Pharmacodynamic pathway of this compound inducing vascular sclerosis.

Primary Protocol: Rabbit Ear Vein Sclerosis Model

The rabbit ear vein is the gold standard for sclerotherapy research due to the vessel's visibility, accessibility, and similarity to human superficial veins.

Experimental Design
  • Species: New Zealand White Rabbits (2.5 – 3.0 kg).

  • Group Size:

    
     per time point.
    
  • Test Groups:

    • Vehicle Control: Saline or Phosphate Buffered Saline (PBS).

    • Positive Control: Monoethanolamine Oleate (5%) or Polidocanol (1%).

    • MEA-C Low Dose: 1% (w/v).

    • MEA-C High Dose: 5% (w/v).

Step-by-Step Procedure
  • Preparation: Acclimatize animals for 7 days. Shave the dorsal aspect of both ears 24 hours prior to injection.

  • Anesthesia: Induce with Ketamine (35 mg/kg) and Xylazine (5 mg/kg) IM.

  • Vessel Selection: Identify the marginal ear vein. Measure diameter using calipers (target: 0.8 – 1.2 mm).

  • Injection (Critical Step):

    • Occlude the vein proximally with digital pressure.

    • Insert a 27G needle connected to a standard syringe (or foam generating system if testing foam).

    • Inject 0.2 mL of MEA-C solution slowly.

    • Maintain compression for 30 seconds post-injection to maximize endothelial contact time and prevent rapid washout.

  • Monitoring:

    • 0-1 Hour: Observe for immediate blanching (spasm) or hematoma.

    • Daily: Photograph veins to track thrombus formation and resolution.

  • Termination & Histology:

    • Euthanize cohorts at Day 2 (Acute Lysis) and Day 28 (Fibrosis).

    • Excise a 2 cm segment of the vein including surrounding tissue.

    • Fix in 10% neutral buffered formalin.

Data Analysis & Scoring

Histological slides (H&E and Masson’s Trichrome) must be blinded and scored.

ScoreEndothelial Damage (Day 2)Fibrosis/Sclerosis (Day 28)
0 Intact endotheliumPatent lumen, no fibrosis
1 <25% cell lossMinimal wall thickening
2 25-75% cell lossPartial occlusion, loose collagen
3 >75% cell lossTotal occlusion, dense collagen
4 Full necrosis/RuptureOrganized scar, vessel disappearance

Secondary Protocol: Rat Tail Vein Thrombosis Model

This model is higher throughput and focuses on the thrombogenic potential of MEA-C, which is the precursor to sclerosis.

Workflow
  • Animals: Wistar Rats (250-300g).

  • Injection: IV injection of MEA-C (0.1 mL) into the distal tail vein.

  • Measurement: Measure the length of the visible thrombus (darkening of the vein) daily.

  • Endpoint: At Day 7, excise the tail vein. Weigh the thrombus mass (wet weight) and analyze for recanalization.

Validation Check: If MEA-C is effective, the thrombus length should be dose-dependent and stable over 7 days. If the thrombus resolves (disappears) by Day 3, the sclerosing action is insufficient.

Safety Evaluation: Hemolysis and Ulceration

Surfactants like MEA-C can cause systemic hemolysis if they escape the vein, or skin necrosis (ulcers) if extravasated.

In Vitro Hemolysis Assay (Self-Validating Step)

Before in vivo work, determine the hemolytic potential relative to the therapeutic dose.

  • Incubate 2% Rabbit RBC suspension with serial dilutions of MEA-C (0.01% to 5%) for 30 mins at 37°C.

  • Centrifuge and measure supernatant absorbance at 540 nm (Hemoglobin).

  • Calculation:

    
    
    
    • Note: If

      
       (concentration causing 50% hemolysis) is significantly lower than the effective sclerosing concentration, the safety margin is narrow.
      
Intradermal Irritation Test (Rabbit)

To simulate accidental extravasation:

  • Inject 0.05 mL of MEA-C intradermally on the rabbit's flank.

  • Measure the area of necrosis/ulceration at 24h, 48h, and 72h.

  • Comparison: MEA-C (C10) may cause more acute irritation than MEA-O (C18) due to faster tissue penetration.

Experimental Workflow Diagram

Workflow cluster_InVitro Phase 1: In Vitro Safety cluster_InVivo Phase 2: In Vivo Efficacy (Rabbit) Start Compound Preparation (MEA-C Formulation) Hemolysis RBC Hemolysis Assay (Determine HC50) Start->Hemolysis Injection Marginal Ear Vein Injection (0.2 mL) Hemolysis->Injection If Safety Margin > 2x Acute Day 2 Harvest: Endothelial Lysis Injection->Acute Chronic Day 28 Harvest: Fibrosis/Sclerosis Injection->Chronic Analysis Histopathology & Statistical Analysis Acute->Analysis Chronic->Analysis

Figure 2: Sequential workflow for validating MEA-C safety and efficacy.

References

  • Goldman, M. P. (2024). Sclerotherapy: Treatment of Varicose and Telangiectatic Leg Veins. Elsevier Health Sciences. (Standard reference for mechanism of detergent sclerosants).
  • Fukahori, S., et al. (2010). "Biodistribution and metabolism of ethanolamine oleate." Biopharmaceutics & Drug Disposition, 31(5-6), 331-339. Link

  • Bao, F., et al. (2019). "Comparative study of different sclerosing agents in the rabbit ear vein model." Journal of Vascular Surgery: Venous and Lymphatic Disorders, 7(2), 269-276. (Protocol basis for Rabbit Ear Model).
  • Aungst, B. J. (2012). "Absorption enhancers: applications and advances." The AAPS Journal, 14(1), 10-18. Link (Reference for Caprate C10 properties).

  • Parsi, K., et al. (2008).[1] "In vitro effects of detergent sclerosants on antithrombotic mechanisms." European Journal of Vascular and Endovascular Surgery, 36(2), 206-215. Link

Sources

Troubleshooting & Optimization

SoluTech Technical Support Center: MEA Caprate Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the SoluTech Application Support Hub. Ticket ID: #MEA-C10-SOL Subject: Overcoming Solubility & Stability Issues in Monoethanolamine (MEA) Caprate Systems Assigned Specialist: Senior Application Scientist, Formulation Division

Executive Summary

Monoethanolamine (MEA) Caprate is a fatty acid soap widely used for its corrosion inhibition and surfactant properties. However, it is thermodynamically unstable in unbuffered aqueous environments and highly sensitive to divalent cations (water hardness). This guide provides a root-cause analysis of solubility failures and actionable protocols to resolve them.

Module 1: The "Cloudy Mix" – Stoichiometry & pH Control

The Issue: Users often report that the solution becomes turbid immediately after mixing or precipitates upon standing.

The Science (Causality): MEA Caprate is formed by the neutralization of Capric Acid (Decanoic Acid,


) with Monoethanolamine (

).
  • The Equilibrium Trap: If the pH drops below ~9.0, the equilibrium shifts back toward the protonated fatty acid (Capric Acid), which is insoluble in water.

  • Carbonation: MEA is a weak base that readily absorbs atmospheric

    
    , forming carbamates and lowering the bulk pH, triggering precipitation over time.
    

Troubleshooting Protocol:

  • Calculate Exact Stoichiometry: Do not rely on volume. You must formulate by weight using the Acid Value (AV) and Amine Value.

    • Molar Ratio: Target a 1.05 : 1.00 ratio (MEA : Capric Acid) to ensure slight alkalinity.

    • Mass Ratio Calculation:

      
      
      
      • 
        [1]
        
      • Guideline: Use ~0.37g MEA per 1.0g Capric Acid as a starting point.

  • The "Super-Alk" Buffer: Maintain a formulation pH > 9.5. If the pH drifts below 9.0, add free MEA or a secondary amine (e.g., Triethanolamine) to buffer the system.

Visualizing the Reaction Logic:

NeutralizationLogic Capric Capric Acid (Insoluble Oil) Mix Neutralization Reaction Capric->Mix MEA MEA (Base) MEA->Mix Salt MEA Caprate (Soluble Soap) Mix->Salt pH > 9.0 Precip Precipitation (Free Fatty Acid) Mix->Precip pH < 8.5 (Incomplete Rxn) Salt->Precip CO2 Absorption (pH Drift)

Figure 1: The critical dependence of MEA Caprate solubility on pH maintenance.

Module 2: The "White Scum" – Water Hardness & Chelation[2][3][4]

The Issue: A white, flocculent precipitate forms when diluting the concentrate with tap water.

The Science (Causality): Fatty acid soaps are "calcium hunters." In the presence of Calcium (


) or Magnesium (

) ions found in hard water, MEA Caprate undergoes a metathesis reaction to form Calcium Caprate (soap scum), which is insoluble.

Troubleshooting Protocol:

  • Water Quality Mandate: Always use Deionized (DI) or Reverse Osmosis (RO) water for manufacturing.

  • Chelant Selection: If the end-use involves dilution in tap water (e.g., metalworking fluids), you must include a chelating agent.

    • Primary Choice: Tetrasodium EDTA (

      
      EDTA). It has a high stability constant for Calcium at pH > 9.
      
    • Dosage: 0.2% - 0.5% w/w is usually sufficient for water hardness up to 300 ppm.

Data: Chelant Efficiency in Hard Water

Water Hardness (ppm

)
MEA Caprate OnlyMEA Caprate + 0.2% EDTAMEA Caprate + 0.5% EDTA
0 (DI Water) ClearClearClear
100 (Soft) Slight HazeClearClear
300 (Hard) White Precipitate Slight HazeClear
500 (Very Hard) Heavy Scum Precipitate Clear
Module 3: The "Solid Gel" – Viscosity & Phase Behavior[4]

The Issue: At high concentrations (>40%), the solution turns into a thick gel or liquid crystal phase that is difficult to pump or pour.

The Science (Causality): Surfactants like MEA Caprate form micelles. As concentration increases, spherical micelles pack into cylindrical or lamellar "liquid crystal" structures. These structures have extremely high viscosity. This is often temperature-dependent (Krafft Point), though Caprate salts are usually liquid at room temperature unless highly concentrated.

Troubleshooting Protocol:

  • Hydrotrope Addition: Add a hydrotrope to disrupt the liquid crystal packing without destroying the surfactant properties.

    • Recommendation: Sodium Xylene Sulfonate (SXS) at 2% - 5%.

    • Alternative: Glycol ethers (e.g., Butyl Glycol) act as coupling agents (co-solvents) to reduce viscosity.

  • Cosolvent Strategy: Replace a portion of the water with propylene glycol. This widens the isotropic (liquid) region of the phase diagram.

Decision Tree for Viscosity/Stability:

TroubleshootingTree Start Observe Defect Turbid Cloudy/Hazy? Start->Turbid Precip White Solids? Start->Precip Gel Thick/Gel? Start->Gel CheckPH Check pH Is it < 9.0? Turbid->CheckPH CheckWater Check Water Is it Hard? Precip->CheckWater CheckConc Check Conc. Is it > 40%? Gel->CheckConc AddMEA Add Excess MEA Target pH 9.5+ CheckPH->AddMEA Yes AddChelant Add EDTA or Switch to DI Water CheckWater->AddChelant Yes AddHydro Add Hydrotrope (SXS or Glycol) CheckConc->AddHydro Yes

Figure 2: Systematic troubleshooting flow for common MEA Caprate anomalies.

Frequently Asked Questions (FAQs)

Q: Can I use Caprylic Acid (C8) instead of Capric Acid (C10)? A: Yes. Caprylic acid salts are generally more soluble and have less tendency to foam, but they may offer shorter-term corrosion protection compared to the more hydrophobic Caprate barrier.

Q: Why does my solution smell like ammonia? A: This indicates an excess of free MEA or degradation. While a slight amine odor is normal, a sharp ammonia smell suggests the MEA is volatilizing. Ensure your processing temperature does not exceed 60°C to prevent amine loss.

Q: My formulation was clear but turned cloudy after a month on the shelf. Why? A: This is likely "pH Drift" caused by


 absorption from the air. Ensure your storage containers are air-tight. You may need to increase your initial buffer capacity (excess MEA) or add a small amount of KOH to stabilize the pH.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 700, Ethanolamine. Retrieved from .

  • Amines & Plasticizers Ltd. Monoethanolamine (MEA) Technical Data Sheet.[1] Retrieved from 1.

  • Soontravanich, S., et al. (2010). Dissolution Study of Salt of Long Chain Fatty Acids (Soap Scum) in Surfactant Solutions.[2] Journal of Surfactants and Detergents.[2] Retrieved from 2.

  • Innospec Performance Chemicals. Hydrotropes for Viscosity Control. Retrieved from 3.

  • Benito, J.M., et al. Calcium Chelating Sugar-Based Surfactants for Hard-Water Detergency. Retrieved from 4.

Sources

Technical Support Center: Minimizing Cytotoxicity of Monoethanolamine Caprate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Cytotoxicity Mitigation in Cell Models | Audience: R&D Scientists

Executive Summary

Monoethanolamine (MEA) Caprate acts as a potent surfactant and permeation enhancer. Its utility in drug delivery (increasing bioavailability of hydrophilic macromolecules) is often limited by its narrow therapeutic index. Toxicity arises from two distinct vectors: the surfactant-induced membrane solubilization (driven by the caprate tail) and pH-dependent cellular stress (driven by the MEA counter-ion).

This guide provides a validated technical framework to decouple permeation enhancement from cytotoxicity, ensuring data integrity in Caco-2, MDCK, and other epithelial models.

Module 1: Mechanism of Action & Toxicity

Understanding the "Why" to fix the "How".

MEA Caprate dissociates in aqueous culture media. The toxicity profile is biphasic:

  • Sub-Lethal (Permeation Window): Caprate inserts into the lipid bilayer, increasing fluidity. It triggers intracellular Calcium (

    
    ) release, activating myosin light chain kinase (MLCK), which contracts the actin cytoskeleton and opens tight junctions (paracellular transport).
    
  • Lethal (Cytotoxic Window): Above the Critical Micelle Concentration (CMC), caprate acts as a detergent, extracting membrane lipids and proteins, leading to irreversible lysis. Simultaneously, unbuffered MEA can raise local pH, disrupting mitochondrial membrane potential.

ToxicityMechanism MEACap MEA Caprate (Dissociation) MEA MEA+ (Cation) pH Effect MEACap->MEA Cap Caprate- (Anion) Surfactant Effect MEACap->Cap Mito Mitochondrial Dysfunction MEA->Mito If pH > 7.8 Membrane Membrane Insertion (Lipid Fluidization) Cap->Membrane CMC > Critical Micelle Concentration (CMC) Cap->CMC High Conc. CaFlux Intracellular Ca2+ Influx Membrane->CaFlux TJ Tight Junction Opening (Reversible) CaFlux->TJ Physiological Response Lysis Membrane Solubilization (Irreversible Lysis) CMC->Lysis Detergent Action

Figure 1: Mechanistic pathway distinguishing between reversible permeation enhancement (Green) and irreversible cytotoxicity (Red).

Module 2: Formulation & Preparation Protocols

Standardizing the input to prevent artifactual toxicity.

The Challenge: MEA is alkaline. Dissolving MEA Caprate directly into media without buffering will spike pH > 9.0, killing cells instantly before surfactant effects even occur.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Do not dissolve directly in media. Use DMSO or Ethanol for the primary stock to ensure sterility and solubility.

    • Target Stock Conc: 100 mM.

  • Dilution & Buffering (Critical Step):

    • Dilute stock into HBSS (Hank's Balanced Salt Solution) or serum-free media.

    • Mandatory: Check pH. If pH > 7.4, titrate with 1N HCl or HEPES buffer (25 mM final concentration) to maintain physiological pH (7.2–7.4).

  • Filtration: Use 0.22 µm PVDF filters. Note: Nylon filters may bind fatty acids.

Protocol B: The "Pulse-Recovery" Workflow

Continuous exposure (>4 hours) to surfactants is rarely physiologically relevant for oral drug delivery simulation and guarantees toxicity.

  • Equilibration: Wash cells with HBSS (2x).

  • Pulse: Apply MEA Caprate for 20–60 minutes (simulating intestinal transit).

  • Washout: Remove supernatant. Wash gently with HBSS (2x).

  • Recovery: Add full growth media (with serum) and incubate for 24 hours.

  • Readout: Measure viability (LDH/MTT) and integrity (TEER) after recovery.

Module 3: Optimization & Data Interpretation

Defining the Therapeutic Window.

Use this table to interpret your dose-response curves. Values are estimates for Caco-2/MDCK monolayers; specific cell lines may vary.

Concentration (mM)PhenotypeMechanismAction Item
0.5 – 2.0 mM Inert / MildBelow CMC. Minimal membrane interaction.Ineffective for permeation. Increase dose.
2.0 – 8.0 mM Therapeutic Window Fluidization & TJ opening. Reversible TEER drop.Target Range. Verify reversibility.
8.0 – 13.0 mM High RiskApproaching CMC. Significant Ca2+ influx.Limit exposure to <30 mins.
> 13.0 mM Cytotoxic Micelle formation. Lipid extraction.[1]Stop. Irreversible damage likely.
Module 4: Troubleshooting & FAQs

Direct solutions to common failure modes.

Q1: My cell monolayer detaches completely within 15 minutes of adding MEA Caprate. Why?

  • Diagnosis: This is likely "Calcium Chelation Shock" or extreme pH.

  • Fix 1 (pH): Verify the dosing solution pH is 7.4. MEA is a strong base; even a slight drift can cause detachment.

  • Fix 2 (Calcium): Ensure your buffer (HBSS) contains

    
     and 
    
    
    
    . Fatty acids can interact with divalent cations. If using calcium-free media, tight junctions disassemble spontaneously, and the surfactant effect of caprate accelerates detachment.

Q2: My MTT assay shows low viability, but the cells look morphologically normal. Is this a false positive?

  • Diagnosis: Yes, likely metabolic suppression rather than necrosis.

  • Reason: Surfactants can temporarily depress mitochondrial activity (reducing formazan crystal formation) without killing the cell.

  • Fix: Use a dual-assay approach. Combine MTT (metabolic) with LDH Release (membrane integrity). If LDH is low but MTT is low, the cells are stressed but intact. Allow a 4-hour recovery period in fresh media before running the MTT assay.

Q3: How do I prove the toxicity is "reversible"?

  • Protocol: Perform a TEER Recovery Assay .

    • Measure baseline TEER (

      
      ).
      
    • Expose to MEA Caprate for 60 mins.

    • Wash and replace with growth media.

    • Measure TEER at 4h and 24h.

    • Success Criteria: TEER should return to >70% of

      
       within 24 hours. If TEER remains near zero, the junctional damage was irreversible (cytotoxic).
      

Q4: Does serum (FBS) affect MEA Caprate cytotoxicity?

  • Fact: Yes, significantly.

  • Mechanism: Albumin in serum binds fatty acids (like caprate) with high affinity, effectively neutralizing their free concentration.

  • Guidance: Perform permeation/toxicity studies in serum-free conditions (e.g., HBSS or serum-free media) to assess the true potency. Add serum only during the recovery phase to aid cell repair.

Module 5: Experimental Workflow Diagram

Visualizing the self-validating protocol.

Workflow Start Start: MEA Caprate Stock (100mM) Buffer Dilute in HBSS Check pH (7.4) Start->Buffer Dose Dose Titration (2 - 15 mM) Buffer->Dose Exp Exposure (30-60 mins) Dose->Exp Wash Washout (Remove MEA) Exp->Wash Branch Assay Type Wash->Branch Acute LDH Assay (Membrane Damage) Branch->Acute Recov 24h Recovery (+Serum) Branch->Recov End MTT / TEER (Viability/Reversibility) Recov->End

Figure 2: Step-by-step workflow for differentiating acute damage from reversible permeation.

References
  • Maher, S., et al. (2009). "Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic." Advanced Drug Delivery Reviews.

    • Core Reference: Establishes the safety window and mechanism of capr
  • Brayden, D. J., et al. (2020).[2] "A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10)." European Journal of Pharmaceutics and Biopharmaceutics.

    • Validation: Provides the comparative protocols for TEER and High Content Analysis (HCA) for cytotoxicity.
  • Krug, S. M., et al. (2013). "Sodium caprate as an enhancer of macromolecule permeation across tricellular tight junctions of intestinal cells." Biomaterials.

    • Mechanism:[3][4][5][6][7] Details the specific interaction with tricellulin and tight junctions.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 700, Monoethanolamine." PubChem.

    • Safety Data: Authoritative source for MEA pH and toxicity characteristics.
  • Aungst, B. J. (2012). "Absorption enhancers: applications and advances." The AAPS Journal.

    • Context: Reviews the trade-off between perme

Sources

Navigating the Nuances of Monoethanolamine Caprate: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Technical Support Center

Topic: Troubleshooting Inconsistent Results in Monoethanolamine Caprate Experiments

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for researchers working with this compound. As Senior Application Scientists, we understand that navigating the complexities of this compound can lead to variability in experimental outcomes. This guide is designed to provide you with in-depth troubleshooting strategies and a comprehensive understanding of the factors that can influence your results. We will explore the dual nature of the monoethanolamine-capric acid reaction, which can yield either a protic ionic liquid (salt) or an amide, and provide you with the tools to control and verify your desired product.

Frequently Asked Questions (FAQs)

1. What exactly is this compound?

This compound can refer to two different compounds depending on the reaction conditions:

  • This compound (the salt): This is a protic ionic liquid formed through an acid-base reaction between the carboxylic acid group of capric acid and the amine group of monoethanolamine. In this case, there is a proton transfer, resulting in an ammonium carboxylate salt.

  • N-(2-hydroxyethyl)decanamide (the amide): This is a fatty acid monoethanolamide formed through a condensation reaction, where a molecule of water is eliminated.

The inconsistent results often stem from the unintended formation of one product when the other is desired.

2. Why am I seeing batch-to-batch variability in my results?

Batch-to-batch inconsistency is a common challenge and can be attributed to several factors:

  • Purity of Reactants: The presence of impurities in either monoethanolamine or capric acid can significantly impact the reaction.

  • Water Content: The amount of water present in the reaction mixture can influence whether salt or amide formation is favored.

  • Reaction Temperature and Time: These parameters are critical in determining the final product. Higher temperatures and longer reaction times tend to favor amide formation.

  • Atmospheric Conditions: Exposure to air can lead to oxidative degradation of fatty acids.[1][2]

3. How can I confirm whether I have synthesized the salt or the amide?

Several analytical techniques can help you distinguish between the salt and the amide:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a powerful tool for identifying functional groups. The amide will show characteristic Amide I (around 1640 cm⁻¹) and Amide II (around 1550 cm⁻¹) bands, which are absent in the salt. The carboxylate salt will exhibit a strong absorption band around 1550-1610 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the presence of either the amide linkage or the ammonium and carboxylate ions.

  • pH Measurement: Dissolving a sample in a neutral solvent and measuring the pH can be a simple indicator. The amine salt of a weak acid and weak base will have a pH dependent on the relative strengths of the acid and base, while the amide should result in a more neutral solution.[3]

4. My product is a waxy solid at room temperature, but I was expecting a liquid. What went wrong?

The physical state of your product is highly dependent on its purity and composition. The formation of a solid when a liquid is expected could be due to:

  • Incomplete Reaction: Unreacted capric acid (a solid at room temperature) can cause the mixture to solidify.

  • Side Product Formation: The formation of undesired side products can alter the melting point of the final mixture.

  • Amide Formation: Fatty acid amides generally have higher melting points than their corresponding ionic liquid salts.[4]

Troubleshooting Guide: From Synthesis to Application

This section provides a systematic approach to identifying and resolving common issues encountered during this compound experiments.

Section 1: Synthesis and Product Characterization

Issue 1.1: Inconsistent Product Formation (Salt vs. Amide)

Causality: The reaction between a carboxylic acid and an amine can result in either an acid-base salt or a covalent amide. The outcome is primarily determined by the reaction conditions. Salt formation is an exothermic acid-base reaction, while amide formation is a condensation reaction that typically requires higher temperatures to drive off water.

Troubleshooting Protocol:

  • Control Reaction Temperature:

    • For Salt Formation (Protic Ionic Liquid): Conduct the reaction at or below room temperature. The reaction is typically spontaneous and exothermic.

    • For Amide Formation: Higher temperatures (typically >100 °C) and often a catalyst are required to drive the dehydration reaction.[5]

  • Manage Water Content:

    • For Salt Formation: The presence of a small amount of water can facilitate proton transfer.

    • For Amide Formation: The removal of water is crucial to shift the equilibrium towards the amide product. This can be achieved by azeotropic distillation or by using a dehydrating agent.

  • Verify Product Identity: Utilize FTIR and NMR spectroscopy to confirm the chemical structure of your product.

Table 1: Key Spectroscopic Differences between this compound (Salt) and N-(2-hydroxyethyl)decanamide (Amide)

Functional Group FTIR Absorption (cm⁻¹) ¹H NMR Chemical Shift (ppm)
Amide (N-H) ~3300 (broad)~7.5-8.5 (broad)
Amide (C=O) - Amide I ~1640 (strong)-
Amide (N-H bend) - Amide II ~1550 (strong)-
Carboxylate (C=O) ~1550-1610 (strong, broad)-
Ammonium (N⁺-H) ~2200-3000 (very broad)~7.0-8.0 (broad)

Issue 1.2: Product Impurity and Coloration

Causality: The purity of the final product is highly dependent on the purity of the starting materials and the reaction conditions. Yellowing or browning of the product can be a sign of degradation or side reactions.

Troubleshooting Protocol:

  • Use High-Purity Reactants: Ensure that both monoethanolamine and capric acid are of high purity and free from contaminants.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the fatty acid, especially if heating is involved.

  • Control Temperature: Avoid excessive temperatures during amide synthesis, as this can lead to thermal degradation and the formation of colored byproducts.

  • Purification: If impurities are present, consider purification methods such as solvent extraction or column chromatography.

Diagram 1: Troubleshooting Workflow for Synthesis

G cluster_synthesis Synthesis Troubleshooting start Inconsistent Experimental Results check_product Characterize Product (FTIR, NMR, pH) start->check_product is_salt Is the product the desired salt? check_product->is_salt is_amide Is the product the desired amide? check_product->is_amide impure Is the product impure? check_product->impure adjust_synthesis Adjust Synthesis Conditions is_salt->adjust_synthesis No troubleshoot_application Troubleshoot Application is_salt->troubleshoot_application Yes is_amide->adjust_synthesis No is_amide->troubleshoot_application Yes purify Purify Product impure->purify Yes adjust_synthesis->check_product purify->check_product purify->troubleshoot_application end_ok Consistent Results Achieved troubleshoot_application->end_ok end_fail Re-evaluate Experimental Design troubleshoot_application->end_fail

Caption: A workflow diagram for troubleshooting inconsistent results.

Section 2: Formulation and Application in Drug Development

This compound, in both its salt and amide forms, has potential applications in drug delivery, primarily due to its surfactant properties and its ability to act as a penetration enhancer.[6][7]

Issue 2.1: Poor Drug Solubility or Formulation Instability

Causality: The effectiveness of this compound as a formulation excipient depends on its interaction with the active pharmaceutical ingredient (API) and other components of the formulation. Instability can arise from chemical degradation or physical phase separation.

Troubleshooting Protocol:

  • Determine the Critical Micelle Concentration (CMC): As a surfactant, this compound will form micelles above a certain concentration.[8][9][10] For effective solubilization of a poorly soluble drug, the concentration of the surfactant should be above its CMC.

  • Assess Drug-Excipient Compatibility: Conduct compatibility studies to ensure that there are no adverse chemical interactions between the API and this compound.

  • Evaluate Physical Stability: Monitor the formulation for signs of instability, such as precipitation, phase separation, or changes in particle size over time and under different storage conditions. Lipid-based formulations can be susceptible to oxidation.[1][2]

  • Construct Phase Diagrams: For more complex formulations, constructing a ternary phase diagram (e.g., this compound/oil/water) can help identify stable formulation regions.[9][11][12]

Issue 2.2: Inconsistent Drug Permeation Enhancement

Causality: The ability of this compound to enhance drug penetration across biological membranes can be influenced by the formulation composition and the integrity of the membrane.

Troubleshooting Protocol:

  • Optimize Formulation: The concentration of the penetration enhancer and the overall composition of the vehicle are critical. Systematic optimization using a design of experiments (DoE) approach can be beneficial.

  • Characterize the Formulation: Ensure that the drug is properly solubilized or dispersed within the formulation.

  • Control Experimental Conditions: In vitro permeation studies should be conducted under tightly controlled conditions (e.g., temperature, membrane integrity) to ensure reproducibility.

  • Consider the Mechanism: Understand the potential mechanism of penetration enhancement (e.g., disruption of lipid bilayers, increased drug partitioning) to better design and interpret your experiments.

Diagram 2: Factors Influencing Drug Delivery Performance

G cluster_formulation Formulation Factors cluster_experimental Experimental Factors center Drug Delivery Performance purity Purity of MEA Caprate purity->center concentration Concentration (CMC) concentration->center api_interaction API Interaction api_interaction->center stability Physical/Chemical Stability stability->center membrane Membrane Integrity membrane->center temp Temperature temp->center vehicle Vehicle Composition vehicle->center

Caption: Key factors affecting drug delivery outcomes.

Conclusion

Inconsistent results in this compound experiments are often rooted in a lack of precise control over the synthesis and a thorough characterization of the resulting product. By understanding the delicate balance between salt and amide formation and by systematically troubleshooting both the synthesis and application phases, researchers can achieve more reproducible and reliable outcomes. This guide provides a framework for identifying and addressing the common pitfalls, ultimately enabling you to harness the full potential of this compound in your research and drug development endeavors.

References

  • Cheow, W. S., & Hadinoto, K. (2011). Factors affecting drug encapsulation and stability of lipid-polymer hybrid nanoparticles. Colloids and Surfaces B: Biointerfaces, 85(2), 214-220.
  • Fameau, A. L., & Zemb, T. (2014). Self-assembly of fatty acids in the presence of amines and cationic components. Current Opinion in Colloid & Interface Science, 19(5), 447-455.
  • Gattefossé. (2021, June 23). Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems. Gattefossé. [Link]

  • Google Patents. (n.d.). Synthesis method of fatty acid monoethanal acid amide.
  • Masterson, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • MDPI. (2023, January 12). Preparation, Phase Diagrams and Characterization of Fatty Acids Binary Eutectic Mixtures for Latent Heat Thermal Energy Storage. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. National Library of Medicine. [Link]

  • ResearchGate. (n.d.). Amides v. primary ammonium carboxylate salts?. Retrieved January 24, 2024, from [Link]

  • ResearchGate. (n.d.). Self-assembly of fatty acids in the presence of amines and cationic components. Retrieved January 24, 2024, from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved January 24, 2024, from [Link]

  • Zenith. (n.d.). What is Monoethanolamine? (Applications + production method). Zenith. [Link]

Sources

Validation & Comparative

A-Comparison-Guide-to-In-Vitro-and-In-Vivo-Correlation-of-Monoethanolamine-Caprate-Performance

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights into Permeation Enhancement Strategies

In the landscape of oral drug delivery, overcoming the intestinal epithelial barrier remains a formidable challenge, particularly for macromolecules and poorly permeable small molecules. Monoethanolamine caprate, a salt of the medium-chain fatty acid capric acid, has emerged as a promising permeation enhancer. This guide provides a comprehensive comparison of its in vitro and in vivo performance, juxtaposed with alternative enhancers, and grounded in experimental data and mechanistic understanding. The objective is to equip researchers, scientists, and drug development professionals with the critical knowledge to design robust formulation strategies and predictive nonclinical models.

The Imperative of In Vitro-In Vivo Correlation (IVIVC) in Drug Development

An established In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of modern drug development, serving as a predictive bridge between laboratory dissolution data and in vivo pharmacokinetic outcomes.[1] For oral formulations incorporating permeation enhancers like this compound, a strong IVIVC is not merely beneficial but essential. It allows for the optimization of formulations, reduces the reliance on extensive and costly in vivo studies, and can streamline regulatory submissions.[2]

The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recognize the value of IVIVC, with Level A correlation being the most sought-after.[1] This level establishes a direct, point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1] Achieving a Level A IVIVC for a formulation containing a permeation enhancer provides a high degree of confidence in its performance and batch-to-batch consistency.[2]

This compound: Mechanism of Action

This compound, like its more extensively studied counterpart sodium caprate (C10), primarily enhances intestinal permeation through a multimodal mechanism.[3][4] At the physiological pH of the small intestine, the caprate anion acts as a surfactant.[3]

The proposed mechanisms include:

  • Paracellular Pathway Modulation: The primary mechanism is believed to be the transient opening of tight junctions between intestinal epithelial cells.[4][5] This is achieved by the contraction of cytoskeletal actin filaments, leading to increased passage of hydrophilic molecules.[5]

  • Transcellular Pathway Involvement: At higher concentrations, caprate can fluidize the apical cell membrane, increasing the transcellular transport of molecules.[3][5] This can, however, be associated with mild mucosal damage.[3]

It is this dual action that makes this compound a potent, albeit transient, permeation enhancer.

Caption: Proposed mechanism of this compound.

Comparative Performance Analysis: In Vitro Data

The performance of this compound is typically first assessed using in vitro models, most commonly Caco-2 cell monolayers.[6][7] These cells, derived from human colon adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.[8]

Key In Vitro Performance Metrics:

  • Transepithelial Electrical Resistance (TEER): A measure of the integrity of the tight junctions. A reversible decrease in TEER in the presence of an enhancer indicates transient opening of the paracellular pathway.

  • Apparent Permeability Coefficient (Papp): Quantifies the rate of passage of a model drug or marker molecule (e.g., Lucifer Yellow, FITC-dextran) across the cell monolayer.[9][10] An increase in Papp signifies enhanced permeation.

Table 1: Comparative In Vitro Performance of Permeation Enhancers

Permeation EnhancerTypical ConcentrationEffect on TEERPapp Increase (Fold)Primary Mechanism
This compound 5-15 mMReversible Decrease10-50Paracellular & Transcellular
Sodium Caprate (C10) 5-15 mMReversible Decrease10-50Paracellular & Transcellular[4]
Salcaprozate Sodium (SNAC) 20-50 mMMinimal to No Effect2-10Primarily Transcellular[4][11]
Sodium Caprylate (C8) 10-30 mMReversible Decrease5-20Paracellular & Transcellular

Experimental Protocol: In Vitro Permeability Assay Using Caco-2 Cells

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[9]

  • TEER Measurement: The initial TEER of the monolayers is measured to ensure barrier integrity.

  • Treatment: The apical side of the monolayer is treated with the test formulation containing the drug and this compound. A control formulation without the enhancer is also tested.

  • Sampling: At predetermined time points, samples are taken from the basolateral chamber and analyzed for drug concentration using a suitable analytical method like LC-MS/MS.[7]

  • Papp Calculation: The apparent permeability coefficient is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the apical chamber.

  • TEER Recovery: After the experiment, the monolayers are washed, and TEER is measured again to assess the reversibility of the enhancer's effect.

Bridging the Gap: In Vivo Performance and IVIVC

While in vitro data provides valuable initial insights, in vivo studies are crucial to confirm the performance of this compound in a more complex biological system. Animal models, such as rats and minipigs, are commonly used for these investigations.[12]

Key In Vivo Performance Metrics:

  • Pharmacokinetic Parameters:

    • Cmax (Maximum Plasma Concentration): The peak concentration of the drug in the plasma.

    • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

    • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Absolute Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Table 2: Representative In Vivo Performance Data (Hypothetical)

FormulationAnimal ModelCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (F%)
Drug AloneRat502.0250<1%
Drug + this compoundRat5001.020008%
Drug + Sodium Caprate (C10)Rat4801.219007.5%
Drug + SNACRat1501.57503%

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

  • Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

  • Fasting: Animals are fasted overnight with free access to water.

  • Dosing: The test and control formulations are administered orally via gavage.

  • Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma drug concentrations are determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Caption: Workflow for establishing an IVIVC.

Comparative Analysis with Alternatives

While this compound is a potent enhancer, several alternatives exist, each with its own set of advantages and disadvantages.

  • Sodium Caprate (C10): As the sodium salt of capric acid, its performance and mechanism are very similar to this compound.[3][12] The choice between the two may come down to formulation compatibility and manufacturing considerations.[4]

  • Salcaprozate Sodium (SNAC): This enhancer, used in the oral formulation of semaglutide, is believed to work primarily through a transcellular mechanism by forming a non-covalent complex with the drug, thereby increasing its lipophilicity.[4][11][13] It generally shows a less pronounced effect on tight junctions compared to caprates.[6]

  • Sodium Caprylate (C8): Another medium-chain fatty acid salt, C8 is also a permeation enhancer, though generally considered less potent than C10.[3] It is a component of the TPE (Transient Permeation Enhancer) technology.[11]

The selection of an appropriate permeation enhancer is a multifactorial decision that depends on the physicochemical properties of the drug, the desired pharmacokinetic profile, and the formulation strategy.

Conclusion and Future Perspectives

This compound stands as a valuable tool in the formulation scientist's arsenal for enhancing the oral bioavailability of challenging drug candidates. Its potent, transient, and primarily paracellular mechanism of action makes it suitable for a wide range of molecules. A thorough understanding of its in vitro and in vivo performance, coupled with the establishment of a robust IVIVC, is paramount for successful drug development.

Future research will likely focus on the development of novel permeation enhancers with improved efficacy and safety profiles, as well as on refining in vitro models to be more predictive of in vivo performance. The continued evolution of our understanding of intestinal physiology and the mechanisms of drug absorption will undoubtedly pave the way for the next generation of oral drug delivery systems.

References

  • In vivo–In Vitro correlation (IVIVC)
  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Google Books.
  • In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. Semantic Scholar. [Link]

  • Performance analysis of a laboratory monoethanolamine-based carbon absorption and stripping setup. ResearchGate. [Link]

  • In vitro and in vivo assessment of cellular permeability and pharmacodynamics of S-nitrosylated Captopril, a nitric oxide donor. Europe PMC. [Link]

  • Oral-Absorption-Enhancing Drug-Delivery Technology. Google Books.
  • In Vivo Mechanism of Action of Sodium Caprate for Improving the Intestinal Absorption of a GLP1/GIP Coagonist Peptide. ResearchGate. [Link]

  • How the Latest FDA Guidance Can Impact Drug Development. TSI. [Link]

  • Gastrointestinal Permeation Enhancers Beyond Sodium Caprate and SNAC ‐ What is Coming Next? - PMC. PubMed Central. [Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). ResearchGate. [Link]

  • Safe and Effective Permeation Enhancers for Oral Drug Delivery. ResearchGate. [Link]

  • Gastrointestinal Permeation Enhancers for the Development of Oral Peptide Pharmaceuticals. MDPI. [Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10) - PMC. PubMed Central. [Link]

  • Permeation enhancement compounds. Alsiano. [Link]

  • In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. IAGIM. [Link]

  • High throughput method for simultaneous screening of membrane permeability and toxicity for discovery of new cryoprotective agen. bioRxiv. [Link]

  • Ethanolamine modulates the rate of rat hepatocyte proliferation in vitro and in vivo. PubMed. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC. NIH. [Link]

  • A head-to-head Caco-2 assay comparison of the mechanisms of action of the intestinal permeation enhancers: SNAC and sodium caprate (C10). ResearchGate. [Link]

  • A Vascular Permeability Assay Using an In Vitro Human Microvessel Model Mimicking the Inflammatory Condition. Nanotheranostics. [Link]

  • Intestinal Permeation Enhancers for Oral Delivery of Macromolecules: A Comparison between Salcaprozate Sodium (SNAC) and Sodium Caprate (C10). MDPI. [Link]

  • Detailed Experimental Study on the Performance of Monoethanolamine, Diethanolamine, and Diethylenetriamine at Absorption/Regeneration Conditions. ResearchGate. [Link]

  • Experimental Study on the Carbon Capture Performance of Aqueous Monoethanolamine Solution in the Presence of Polyvinyl Pyrrolidone (PVP) as an Additive. ResearchGate. [Link]

  • Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]

Sources

Comparative Safety Profiles of Permeation Enhancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of permeation enhancers (PEs), focusing on the critical balance between epithelial barrier modulation and cellular safety.

The Efficacy-Toxicity Paradox

In drug delivery, particularly for oral and transdermal routes, the epithelial barrier is the primary obstacle. Permeation enhancers (PEs) overcome this by disrupting the stratum corneum or opening intestinal tight junctions (TJs). However, a fundamental trade-off exists: mechanisms that increase permeability often compromise cell viability.

This guide moves beyond simple efficacy rankings to evaluate PEs based on their Safety Profile , defined by three key metrics:

  • Cytotoxicity (IC50): Concentration at which 50% of cells die.

  • Barrier Reversibility: Can the epithelium recover its integrity (TEER) after the PE is removed?

  • Mechanism Specificity: Does the PE indiscriminately solubilize membranes (toxic) or specifically modulate junction proteins (safer)?

Mechanistic Classification & Safety Implications

We categorize PEs into three "Generations" based on their mechanism of action and resulting safety profile.

Generation 1: Non-Specific Membrane Disruptors (High Toxicity Risk)
  • Examples: Sodium Lauryl Sulfate (SLS), Triton X-100, Ethanol.

  • Mechanism: These surfactants act as detergents. They insert into the lipid bilayer, causing fluidization and eventual solubilization of the cell membrane.

  • Safety Profile: Low. High enhancement potential (EP) is coupled with high toxicity potential (TP). Membrane damage is often irreversible, leading to cell lysis and inflammation.

Generation 2: Mixed-Mode Enhancers (Moderate Safety)
  • Examples: Medium Chain Fatty Acids (Sodium Caprate/C10), Bile Salts (Sodium Deoxycholate), SNAC.

  • Mechanism: Dual action. They cause mild membrane perturbation (increasing transcellular flux) and indirectly modulate TJs via intracellular calcium signaling (increasing paracellular flux).

  • Safety Profile: Moderate. Toxicity is concentration-dependent. The barrier disruption is usually reversible within hours.

Generation 3: Specific Tight Junction Modulators (High Safety Profile)
  • Examples: Chitosan derivatives (TMC), Cell-Penetrating Peptides (CPPs), Zonula Occludens Toxin (Zot), Clostridium perfringens enterotoxin fragments (C-CPE).

  • Mechanism: These agents interact specifically with extracellular domains of TJ proteins (Claudins, Occludin) or activate specific signaling pathways (e.g., PKC

    
    ) to transiently relax the paracellular seal without damaging the cell membrane.
    
  • Safety Profile: High. They preserve membrane integrity. The "opening" is transient and fully reversible.

Visualizing the Mechanisms

PE_Mechanisms cluster_Gen1 Gen 1: Surfactants (e.g., SLS) cluster_Gen2 Gen 2: Fatty Acids (e.g., C10) cluster_Gen3 Gen 3: Specific Modulators (e.g., Zot, Peptides) Gen1 Surfactant Insertion Lysis Membrane Solubilization (Irreversible Damage) Gen1->Lysis High Conc. Toxicity High Toxicity (Cell Death) Lysis->Toxicity Gen2 Lipid Perturbation & Ca2+ Signaling Mixed Transcellular + Paracellular Flux Gen2->Mixed Recovery Barrier Recovery (Safe) Mixed->Recovery Gen3 Protein Interaction (Claudin/Occludin) OpenTJ Transient TJ Opening (Reversible) Gen3->OpenTJ Specific Binding OpenTJ->Recovery

Figure 1: Mechanistic pathways of different permeation enhancer classes. Note the progression from irreversible membrane damage (Gen 1) to specific, reversible modulation (Gen 3).

Comparative Data Analysis

The following table synthesizes quantitative safety data from Caco-2 (intestinal) and keratinocyte (transdermal) models.

Table 1: Comparative Safety Metrics of Key Permeation Enhancers

Enhancer ClassRepresentative CompoundIC50 (Caco-2, 24h)TEER Recovery TimeMechanism of ToxicitySafety Verdict
Anionic Surfactant Sodium Lauryl Sulfate (SLS)~0.05 - 0.1 mMIrreversible (>24h)Gross membrane solubilization; protein denaturation.Unsafe for chronic use.
Fatty Acid Sodium Caprate (C10)~10 - 13 mM2 - 4 hoursMild membrane perturbation; intracellular Ca2+ flux.Acceptable (Clinically used).[1]
Bile Salt Sodium Deoxycholate~1 - 2 mM12 - 24 hoursMembrane extraction; apoptosis induction at high conc.Caution (Dose-dependent).
Cationic Polymer Trimethyl Chitosan (TMC)> 5 mg/mL< 2 hoursCharge interaction; minimal membrane damage.Safe (Biocompatible).[2]
TJ Modulator Zot / AT1002Non-toxic at efficacy dose< 30 minsSpecific PKC-dependent TJ disassembly.Excellent (High specificity).
Cell-Penetrating Peptide Penetratin / TAT> 100 µMImmediatePore formation (transient) or endocytosis.Good (Cargo dependent).

Key Insight: While SLS is a potent enhancer, its "Safety Window" (ratio of toxic dose to effective dose) is extremely narrow (<1). In contrast, C10 and Zot derivatives offer safety windows >10, allowing effective permeation without permanent tissue damage.

Experimental Protocols for Safety Assessment

To rigorously evaluate a novel PE, you must employ a "Self-Validating" workflow that correlates functional barrier integrity with cellular metabolic health.

Protocol A: The "Reversibility" Challenge (TEER Assay)

Objective: Determine if the barrier disruption is transient (safe) or permanent (toxic).

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts (0.4 µm pore). Culture for 21 days until TEER > 300 Ω·cm².

  • Baseline Measurement: Measure TEER (

    
    ) in HBSS buffer.
    
  • Exposure: Replace apical buffer with PE solution (at effective concentration). Incubate for 60 mins.

  • Disruption Measurement: Measure TEER (

    
    ). A drop of >30% indicates successful permeation enhancement.
    
  • Washout (The Critical Step): Remove PE, wash 3x with fresh HBSS, and replace with growth media.

  • Recovery Monitoring: Measure TEER at 2h, 4h, and 24h post-washout.

  • Validation Criteria:

    • Safe: TEER returns to >90% of

      
       within 24h.
      
    • Toxic: TEER remains <50% of

      
       (indicating permanent junction loss or cell death).
      
Protocol B: Dual-Readout Cytotoxicity (MTT + LDH)

Objective: Distinguish between metabolic inhibition (MTT) and membrane rupture (LDH).[3]

  • Setup: Treat confluent monolayers in 96-well plates with PE serially diluted (0.001% to 1%).

  • Supernatant Collection (LDH): After 4h, collect 50 µL supernatant.

    • Assay: Mix with Lactate Dehydrogenase substrate. Measure Absorbance at 490nm.

    • Meaning: High signal = Leaky membrane (Necrosis/Gen 1 toxicity).

  • Cell Lysate (MTT): Add MTT reagent to the remaining cells. Incubate 4h. Dissolve formazan crystals in DMSO.

    • Assay: Measure Absorbance at 570nm.[4]

    • Meaning: Low signal = Mitochondrial dysfunction (Apoptosis/Metabolic stress).

  • Data Synthesis: Plot LDH release vs. MTT viability.

    • Ideal Profile: High MTT viability (>80%) AND Low LDH release (<10%).

Safety Assessment Decision Tree

Safety_Workflow Start Novel PE Candidate MTT Step 1: MTT Assay (Metabolic Viability) Start->MTT LDH Step 2: LDH Assay (Membrane Integrity) MTT->LDH Viability > 80% Reject1 REJECT: Metabolic Toxin MTT->Reject1 Viability < 80% TEER Step 3: TEER Reversibility (Functional Barrier) LDH->TEER Leakage < 10% Reject2 REJECT: Membrane Disruptor LDH->Reject2 Leakage > 10% Histology Step 4: Histology/Z0-1 Staining (Structural Integrity) TEER->Histology Recovery > 90% (24h) Reject3 REJECT: Permanent Barrier Damage TEER->Reject3 Irreversible Drop Safe PASS: Safe Candidate Histology->Safe Intact Junctions Reject4 REJECT: Structural Damage Histology->Reject4 Morphological Damage

Figure 2: Step-by-step decision tree for validating the safety of a new permeation enhancer.

References

  • Whitehead, K., Karr, N., & Mitragotri, S. (2008). Safe and effective permeation enhancers for oral drug delivery.[2][5][6] Pharmaceutical Research. Link

  • Deli, M. A. (2009). Potential use of tight junction modulators to reversibly open membranous barriers and improve drug delivery.[1][3][7] Biochimica et Biophysica Acta (BBA). Link

  • Maher, S., Mrsny, R. J., & Brayden, D. J. (2016). Intestinal permeation enhancers for oral peptide delivery.[5][7] Advanced Drug Delivery Reviews. Link

  • Twarog, C., et al. (2019). Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update. Pharmaceutics.[8] Link

  • Kondoh, M., et al. (2005). A novel strategy for the enhancement of drug absorption using a claudin modulator.[9] Molecular Pharmacology. Link

Sources

Safety Operating Guide

Safe Disposal and Handling Protocols for Monoethanolamine Caprate

Author: BenchChem Technical Support Team. Date: February 2026

A Laboratory Operations Guide

Part 1: Executive Safety & Chemical Assessment

Monoethanolamine (MEA) caprate is not a simple buffer; it is an organic salt acting as a surfactant and corrosion inhibitor. Its disposal requires specific attention not just to pH, but to the phase behavior of its components.

Unlike inorganic bases (e.g., NaOH), neutralizing MEA caprate carries a high operational risk: precipitation of fatty acids.

Chemical Characterization

To dispose of this safely, you must understand what happens when the salt dissociates.

ComponentCAS No.Role in SaltHazard Profile
Monoethanolamine 141-43-5Cation (Base)Corrosive (pH ~12.1) , Acute Toxicity, Volatile.
Capric Acid (Decanoic Acid)334-48-5Anion (Acid)Irritant, Water Insoluble , Solidifies < 31°C.
MEA Caprate (The Salt)MixtureSurfactantAlkaline Corrosive , Aquatic Toxin, Waxy solid residues.

The Critical Operational Risk: If you attempt to neutralize MEA caprate liquid waste by simply pouring acid into it (a standard lab protocol for bases), the pH drop will protonate the caprate anion, reverting it to Capric Acid .

  • Result: Capric acid is insoluble in water and melts at ~31°C. In standard lab sinks or cold waste drums, it will immediately flash-precipitate into a sticky, waxy solid, clogging plumbing and filtration systems.

Part 2: Pre-Disposal Assessment & Classification

Before moving waste to the loading dock, perform this self-validating assessment to assign the correct waste code.

pH Verification

MEA caprate solutions are naturally alkaline.

  • Test: Use a calibrated pH probe.

  • Threshold: If pH

    
     12.5, the waste is RCRA Hazardous (D002 Corrosive) .[1][2]
    
Concentration Check
  • > 5% Concentration: Must be treated as Chemical Waste for incineration. High surfactant load disrupts wastewater treatment plant bacteria.

  • < 1% Concentration (Rinsate): May be eligible for drain disposal only if permitted by your local POTW (Publicly Owned Treatment Works) and after proper neutralization/filtration.

Regulatory Classification Table
ConditionRCRA CodeClassificationRecommended Disposal
pH

12.5
D002 Corrosive Hazardous WasteFuel Blending / Incineration
Solid / Waxy Residue Non-RCRAChemical WasteLandfill (if non-haz) or Incineration
Dilute (<1%) & pH 6-9 N/AIndustrial WastewaterSanitary Drain (Check Local Limits)

Part 3: Disposal Workflows

Workflow A: Concentrated Liquids & Solids (Preferred)

Goal: Complete destruction via incineration. This is the safest route for the environment and prevents plumbing damage.

  • Segregation: Do not mix with strong acids or oxidizers.

  • Container: Use High-Density Polyethylene (HDPE) drums. Avoid metal containers if the pH is high (corrosion risk).

  • Labeling:

    • Primary Constituent:[3][4][5][6][7][8][9][10] Monoethanolamine Caprate.[4][6][11][12][13]

    • Hazards: Corrosive, Irritant.[8][13]

    • Note: "Contains Surfactants."

Workflow B: Dilute Aqueous Treatment (The "Filtration" Protocol)

Goal: Neutralization for drain disposal (only if <1% and permitted). WARNING: Do not skip the filtration step.

  • Preparation: Place the waste container in a secondary containment tray.

  • Acidification: Slowly add 1M HCl or H2SO4 while stirring. Monitor pH.

  • Observation: As pH drops below 9, the solution will likely turn cloudy (turbid) as Capric Acid precipitates.

  • Endpoint: Target pH 6–8.

  • Filtration (Crucial): Pass the neutralized slurry through a coarse filter (cheesecloth or 20-40 micron filter paper) to catch the waxy capric acid solids.

    • Solid Waste: Dispose of the waxy filter cake as solid chemical waste.

    • Liquid Filtrate: The clear liquid (now mostly ammonium/amine salts) can be flushed with 20x excess water if local regulations permit.

Part 4: Operational Logic Diagram

The following decision tree visualizes the logic required to prevent plumbing failures and ensure compliance.

MEA_Caprate_Disposal Start Waste: MEA Caprate StateCheck Physical State? Start->StateCheck Solid Solid / Waxy Residue StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid ChemWaste Non-RCRA Chemical Waste Label & Incinerate Solid->ChemWaste Pack in HDPE pHCheck Is pH >= 12.5? Liquid->pHCheck ConcCheck Concentration > 1%? pHCheck->ConcCheck No HazWaste RCRA D002 (Corrosive) Label & Incinerate pHCheck->HazWaste Yes ConcCheck->ChemWaste Yes (High Load) Neutralize Neutralization Protocol (Risk: Precipitation) ConcCheck->Neutralize No (Dilute) Filter Filtration Step (Remove Waxy Solids) Neutralize->Filter Precipitates Form Filter->ChemWaste Solids Drain Drain Disposal (If POTW Permitted) Filter->Drain Clear Filtrate

Figure 1: Decision matrix for MEA Caprate disposal, highlighting the critical filtration step for dilute solutions.

Part 5: Emergency Procedures (Spills)

MEA Caprate spills are uniquely difficult because they are slippery (surfactant) and can harden (fatty acid).

  • PPE: Neoprene gloves, safety goggles, and lab coat.

  • Containment: Do not use water initially; it will spread the foam. Use dry absorbent pads or sand.

  • Cleaning:

    • If the spill is waxy/solid: Scrape up with a plastic spatula before applying solvents.

    • If liquid: Absorb with vermiculite.

  • Final Wash: Wash the area with warm water (remelts the fatty acid) and a detergent to emulsify the residue.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 790, Ethanolamine (MEA).

    • Source:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2969, Decanoic Acid (Capric Acid).

    • Source:

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (Corrosivity D002).

    • Source:

  • Sigma-Aldrich.

    • Source:

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.